molecular formula C7H7ClO B12403197 1-Chloro-4-methoxybenzene-d4

1-Chloro-4-methoxybenzene-d4

Cat. No.: B12403197
M. Wt: 146.61 g/mol
InChI Key: YRGAYAGBVIXNAQ-QFFDRWTDSA-N
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Description

1-Chloro-4-methoxybenzene-d4 is a useful research compound. Its molecular formula is C7H7ClO and its molecular weight is 146.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-methoxybenzene

InChI

InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D

InChI Key

YRGAYAGBVIXNAQ-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])Cl)[2H]

Canonical SMILES

COC1=CC=C(C=C1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-4-methoxybenzene-d4, a deuterated analog of 1-chloro-4-methoxybenzene. This document details its chemical structure, formula, and key quantitative data. It also outlines a detailed experimental protocol for its synthesis and provides a visual representation of the synthetic pathway. This guide is intended for professionals in research, science, and drug development who utilize isotopically labeled compounds in their work.

Chemical Structure and Formula

This compound is a derivative of 1-chloro-4-methoxybenzene where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612) atoms. The deuterium atoms are located at positions 2, 3, 5, and 6 of the aromatic ring.

Chemical Formula: C₇H₃D₄ClO[1]

Molecular Weight: 146.61 g/mol [1]

CAS Number: 1219804-86-0[1][2]

Synonyms: 4-Chloroanisole-d4, 4-Chloroanisole-2,3,5,6-d4[3]

The structure of this compound is as follows:

Chemical Structure of this compound

Quantitative Data

Table 1: Physicochemical Properties of 1-Chloro-4-methoxybenzene (Non-deuterated)

PropertyValueSource(s)
Molecular FormulaC₇H₇ClO[4][5][6][7]
Molecular Weight142.58 g/mol [5]
Melting Point-18 °C[4][5]
Boiling Point198-202 °C[4][5]
Density1.164 g/mL at 25 °C[4]
Refractive Indexn20/D 1.535[4]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the deuteration of anisole (B1667542) to form anisole-d4, followed by the chlorination of the deuterated intermediate.

Synthesis of Anisole-d4 (4-Methoxybenzene-d4)

A common method for the preparation of anisole is the Williamson ether synthesis, which can be adapted for the deuterated analog.

Materials:

Procedure:

  • In a round-bottomed flask, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

  • To this solution, add deuterated methyl sulfate or methyl iodide-d3. The reaction is typically exothermic and may require cooling to maintain a temperature of 40-50°C.

  • After the initial reaction subsides, the mixture is heated to ensure the reaction goes to completion.

  • Once cooled, the mixture is transferred to a separatory funnel. The organic layer containing the anisole-d4 is extracted with diethyl ether.

  • The ethereal solution is washed with water and dried over anhydrous potassium carbonate.

  • The ether is removed by distillation, and the resulting anisole-d4 is purified by fractional distillation.

Synthesis of this compound

The chlorination of anisole-d4 is an electrophilic aromatic substitution reaction. The methoxy (B1213986) group is an ortho-, para-director, and the para-substituted product is typically the major product.

Materials:

  • Anisole-d4 (from step 3.1)

  • A suitable chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

  • A Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

  • An inert solvent (e.g., carbon tetrachloride, dichloromethane)

Procedure:

  • In a reaction vessel protected from light, dissolve anisole-d4 in an inert solvent.

  • Add a catalytic amount of a Lewis acid.

  • Slowly bubble chlorine gas through the solution or add the chlorinating agent dropwise, while maintaining a controlled temperature.

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is washed with water and a dilute solution of a reducing agent (e.g., sodium bisulfite) to remove excess chlorine.

  • The organic layer is then washed with a dilute sodium bicarbonate solution and water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.

Logical and Signaling Pathway Diagrams

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Deuteration of Anisole cluster_step2 Step 2: Chlorination of Anisole-d4 Phenol Phenol Williamson_Synthesis Williamson Ether Synthesis Phenol->Williamson_Synthesis NaOH Sodium Hydroxide NaOH->Williamson_Synthesis CD3_reagent Deuterated Methylating Agent ((CD₃)₂SO₄ or CD₃I) CD3_reagent->Williamson_Synthesis Anisole_d4 Anisole-d4 (4-Methoxybenzene-d4) Anisole_d4_input Anisole-d4 Williamson_Synthesis->Anisole_d4 Chlorinating_Agent Chlorinating Agent (e.g., Cl₂ or SO₂Cl₂) Chlorination Electrophilic Aromatic Chlorination Chlorinating_Agent->Chlorination Lewis_Acid Lewis Acid Catalyst (e.g., FeCl₃) Lewis_Acid->Chlorination Final_Product This compound Anisole_d4_input->Chlorination Chlorination->Final_Product

Caption: Synthetic pathway for this compound.

References

In-Depth Technical Guide: Synthesis and Purification of 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Chloro-4-methoxybenzene-d4, a deuterated analog of p-chloroanisole. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a detailed experimental protocol for its preparation via a catalytic hydrogen-deuterium (H-D) exchange reaction, followed by a robust purification procedure.

Overview of Synthesis and Purification

The synthesis of this compound is achieved through a direct H-D exchange reaction on the aromatic ring of the starting material, 1-chloro-4-methoxybenzene (also known as 4-chloroanisole). This method utilizes heavy water (D₂O) as the deuterium (B1214612) source in the presence of a heterogeneous catalyst under elevated temperature and pressure. The purification of the final product is critical to remove any unreacted starting material and residual catalyst, ensuring high isotopic and chemical purity.

Experimental Data

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters

ParameterValue
Starting Material1-Chloro-4-methoxybenzene
Deuterium SourceDeuterium Oxide (D₂O, 99.8 atom % D)
Catalyst10% Platinum on Alumina (Pt/Al₂O₃)
Reactant to Catalyst Ratio (w/w)10:1
Reactant to D₂O Ratio (mol/mol)1:20
Reaction Temperature150 °C
Reaction Pressure5 bar (Inert atmosphere)
Reaction Time24 hours
Typical Yield85-95%

Table 2: Purification and Characterization Data

ParameterValue
Purification MethodFlash Column Chromatography
Stationary PhaseSilica (B1680970) Gel (230-400 mesh)
Eluent SystemHexane (B92381):Ethyl Acetate (B1210297) (98:2 v/v)
Final Product Purity (by GC-MS)>98%
Isotopic Enrichment (by MS)>95% d4
AppearanceColorless oil
Molecular Weight (C₇H₃D₄ClO)146.61 g/mol

Experimental Protocols

Synthesis of this compound

This protocol details the catalytic H-D exchange reaction for the synthesis of this compound.

Materials:

  • 1-Chloro-4-methoxybenzene (1.43 g, 10 mmol)

  • Deuterium Oxide (D₂O, 4.0 mL, 200 mmol)

  • 10% Platinum on Alumina (Pt/Al₂O₃) (0.143 g)

  • High-pressure reaction vessel (e.g., Parr reactor)

  • Magnetic stirrer

Procedure:

  • To a high-pressure reaction vessel, add 1-chloro-4-methoxybenzene, deuterium oxide, and the 10% Pt/Al₂O₃ catalyst.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10 minutes.

  • Pressurize the vessel to 5 bar with the inert gas.

  • With vigorous stirring, heat the reaction mixture to 150 °C.

  • Maintain the reaction at this temperature for 24 hours.

  • After 24 hours, cool the reaction vessel to room temperature and carefully vent the pressure.

  • Open the vessel and add 20 mL of diethyl ether to the reaction mixture.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with an additional 10 mL of diethyl ether.

  • Transfer the combined organic filtrate to a separatory funnel.

  • Wash the organic layer with 15 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

This protocol describes the purification of the crude this compound.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of hexane.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column with a solvent mixture of hexane:ethyl acetate (98:2 v/v).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound as a colorless oil.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 1. Reactant Mixture reaction 2. H-D Exchange Reaction (150 °C, 5 bar, 24h) start->reaction Heat & Pressurize workup 3. Reaction Workup (Extraction & Drying) reaction->workup Cool & Quench crude 4. Crude Product workup->crude chromatography 5. Flash Column Chromatography crude->chromatography Load onto Column analysis 6. Purity Analysis (GC-MS) chromatography->analysis Collect & Evaporate Fractions final_product 7. Pure this compound analysis->final_product

Caption: Workflow for the synthesis and purification of this compound.

Purification Logic

Purification_Logic cluster_fractions Fraction Collection & Analysis crude_product Crude Product (Contains starting material & impurities) column_chromatography Flash Column Chromatography (Silica Gel) crude_product->column_chromatography elution Elution with Hexane:Ethyl Acetate (98:2) column_chromatography->elution early_fractions Early Fractions (Non-polar impurities) elution->early_fractions Lower Polarity product_fractions Product Fractions (this compound) elution->product_fractions Target Polarity late_fractions Late Fractions (Polar impurities) elution->late_fractions Higher Polarity pure_product Pure Product (>98% Purity) product_fractions->pure_product Combine & Evaporate

Caption: Logical workflow for the purification of this compound.

Spectroscopic Characterization of 1-Chloro-4-methoxybenzene-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure

1-Chloro-4-methoxybenzene is an aromatic compound with a chlorine atom and a methoxy (B1213986) group attached to a benzene (B151609) ring at positions 1 and 4, respectively.[1][2][3][4] In the deuterated analog, 1-Chloro-4-methoxybenzene-d4 , the four hydrogen atoms of the methoxy group are replaced by deuterium (B1214612) atoms.

Chemical Formula: C₇H₃D₄ClO

Molecular Weight: 146.61 g/mol

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the data available for its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The substitution of hydrogen with deuterium significantly alters the NMR spectra.

Expected ¹H NMR Spectrum: In the ¹H NMR spectrum of this compound, the characteristic singlet of the methoxy protons (typically around 3.8 ppm) will be absent. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for the aromatic carbons. The carbon of the deuterated methoxy group (CD₃) will exhibit a multiplet due to coupling with deuterium (a spin-1 nucleus) and will be shifted slightly upfield compared to the non-deuterated analog.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityNotes
¹H~7.25dAromatic protons ortho to chlorine
¹H~6.85dAromatic protons ortho to methoxy group
¹³C~158sC-OCH₃
¹³C~129sAromatic CH ortho to chlorine
¹³C~125sC-Cl
¹³C~114sAromatic CH ortho to methoxy group
¹³C~55mCD₃ (Expected to be a multiplet)

Note: The chemical shifts are approximate and based on the data for the non-deuterated compound. The actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The primary difference in the IR spectrum of this compound compared to its non-deuterated form will be the presence of C-D stretching and bending vibrations at lower wavenumbers than the corresponding C-H vibrations.

Table 2: Predicted Significant IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H stretch
~2200-2100Medium-WeakC-D stretch (of CD₃ group)
~1600, ~1500StrongAromatic C=C stretch
~1250StrongAryl-O stretch
~1090StrongC-O stretch
~1000-800StrongC-H out-of-plane bend
~830Strong1,4-disubstitution pattern
~700StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak will be shifted by +4 mass units compared to the non-deuterated compound due to the presence of four deuterium atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for chlorine-containing fragments.[5]

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

m/zIonNotes
146/148[M]⁺Molecular ion peak, showing the isotopic pattern for chlorine.
131/133[M-CD₃]⁺Loss of the deuterated methyl group.
103/105[M-CD₃-CO]⁺Subsequent loss of carbon monoxide.
75[C₆H₄D]⁺Fragment corresponding to the deuterated benzene ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 16 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • For liquids, a thin film can be prepared between two KBr or NaCl plates.

    • For solids, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire at least 16 scans.

    • Perform a background scan of the empty sample holder or pure KBr pellet.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and introduction.

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Acquisition:

    • Scan a mass range of m/z 40-400.

    • If using GC-MS, use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and the relationship between the different analytical techniques and the information they provide.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts Coupling Constants Absence of OCH₃ Signal NMR->NMR_Data Provides IR_Data Vibrational Modes C-D Stretches IR->IR_Data Provides MS_Data Molecular Weight (M+4) Fragmentation Pattern MS->MS_Data Provides Structure Verified Structure NMR_Data->Structure Confirms IR_Data->Structure Confirms MS_Data->Structure Confirms

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating Isotopic Purity: A Technical Guide to 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Among these, deuterated compounds have emerged as the gold standard, and 1-Chloro-4-methoxybenzene-d4, a deuterated analog of 1-Chloro-4-methoxybenzene, serves as a critical tool in mass spectrometry-based analyses. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of this compound, complete with experimental protocols and data presentation to support its effective implementation in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of both the deuterated and non-deuterated forms of 1-Chloro-4-methoxybenzene is essential for their appropriate application.

Property1-Chloro-4-methoxybenzeneThis compound
Molecular Formula C₇H₇ClOC₇H₃D₄ClO
Molecular Weight 142.58 g/mol 146.61 g/mol
CAS Number 623-12-11219804-86-0
Boiling Point 198-202 °CNot specified, expected to be similar to the non-deuterated form
Melting Point -18 °CNot specified, expected to be similar to the non-deuterated form
Density 1.164 g/mL at 25 °CNot specified, expected to be slightly higher than the non-deuterated form

Isotopic Purity and Enrichment

The utility of this compound as an internal standard is directly linked to its isotopic purity and enrichment. Isotopic enrichment refers to the percentage of a specific isotope at a given atomic position, while isotopic purity is the percentage of molecules containing the desired number of deuterium (B1214612) atoms. High isotopic enrichment is crucial to minimize crosstalk between the analytical standard and the analyte in mass spectrometry.

Commercial suppliers of this compound typically provide a high degree of isotopic enrichment.

ParameterSpecification
Isotopic Enrichment ≥ 99 atom % D
Chemical Purity ≥ 98%

Note: These values are typical and may vary between suppliers. It is essential to consult the certificate of analysis for specific batch information.

Synthesis of this compound

The synthesis of this compound with high isotopic enrichment is most commonly achieved through catalytic hydrogen-deuterium exchange. This method involves the use of a metal catalyst to facilitate the exchange of hydrogen atoms on the aromatic ring with deuterium from a deuterium source, typically deuterium oxide (D₂O).

Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange

Materials:

  • 1-Chloro-4-methoxybenzene

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • 10% Palladium on charcoal (Pd/C) or Platinum on charcoal (Pt/C) catalyst

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 1-Chloro-4-methoxybenzene (1.0 eq) and the chosen catalyst (0.05 eq).

  • Add deuterium oxide (D₂O) in excess (at least 10 eq).

  • The flask is sealed and the mixture is stirred vigorously at a temperature ranging from 80 to 120 °C for 24 to 48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS to determine the degree of deuteration.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is extracted with dichloromethane. The organic layer is collected.

  • The organic layer is washed with brine (saturated NaCl solution) and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain the final product with high chemical and isotopic purity.

G A Reactants (1-Chloro-4-methoxybenzene, D2O, Catalyst) B Catalytic H-D Exchange (80-120 °C, 24-48h) A->B Reaction C Work-up (Extraction with CH2Cl2) B->C Quenching & Extraction D Purification (Column Chromatography) C->D Purification E Final Product (this compound) D->E Isolation

Caption: A generalized workflow for a typical bioanalytical method using a deuterated internal standard.

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a general procedure for the quantification of an analyte using this compound as an internal standard.

Materials:

  • Analyte of interest

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of the analyte and the IS in a suitable organic solvent.

    • Create a series of calibration standards by spiking the biological matrix with known concentrations of the analyte and a constant concentration of the IS.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • For unknown samples, add the IS at the same constant concentration.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient program to achieve separation of the analyte from matrix components.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for both the analyte and the IS. Specific precursor-product ion transitions need to be optimized for each compound.

By following these protocols and understanding the principles of isotopic purity and enrichment, researchers can confidently employ this compound to enhance the accuracy and robustness of their quantitative analytical methods.

Certificate of analysis for 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1-Chloro-4-methoxybenzene-d4 is detailed below, including its physicochemical properties, analytical methodologies, and spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as deuterated p-chloroanisole, is an isotopically labeled form of 1-chloro-4-methoxybenzene.[1] While specific data for the deuterated compound is limited, the properties of its non-deuterated counterpart provide a reliable reference.

PropertyValue
Molecular Formula C₇H₃D₄ClO
Molecular Weight 146.61 g/mol
Boiling Point 198-202 °C (lit.)[2][3]
Melting Point -18 °C (lit.)[2][4][5]
Density 1.164 g/mL at 25 °C (lit.)[2][5]
Refractive Index (n20/D) 1.535 (lit.)[2]

Analytical Methodologies

The analysis of 1-Chloro-4-methoxybenzene and its deuterated analog can be effectively performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A proposed HPLC method for the analysis of similar compounds involves a C18 reverse-phase column with a gradient of acetonitrile (B52724) and water as the mobile phase.[6]

Experimental Protocol:

  • Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm particle size)[6]

  • Mobile Phase: Gradient of acetonitrile and water[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30 °C[6]

  • Injection Volume: 10 µL[6]

  • Detection: Diode-Array Detector (DAD) at 254 nm[6]

  • Standard Preparation: A stock solution is prepared in acetonitrile and serially diluted to create calibration standards.[6]

  • Sample Preparation: The sample is accurately weighed and dissolved in a known volume of acetonitrile.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds like 1-Chloro-4-methoxybenzene.[6]

Experimental Protocol:

  • Carrier Gas: Helium at a constant flow rate[6]

  • Inlet Temperature: 250 °C[6]

  • Oven Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min)[6]

  • Injection Mode: Splitless[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[6]

  • Mass Range: m/z 50-500[6]

  • Source Temperature: 230 °C[6]

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane (B109758) or hexane.[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Mass Spectrometry

Mass spectrometry is used to determine the isotopic purity and fragmentation pattern of the compound. For this compound, mass spectrometric analysis allows for the precise determination of deuterium (B1214612) enrichment through isotopologue distribution analysis.[1] The presence of the chlorine atom results in a characteristic M+2 peak with an enhanced intensity of approximately 85-90% relative abundance due to the natural abundance of the chlorine-37 isotope.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Acquisition Protocol:

  • Instrumentation: 400 MHz or higher field NMR spectrometer[7]

  • Sample Preparation: 5-10 mg of the compound dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃)[7]

  • Acquisition: Spectra are acquired at 298 K using a standard pulse sequence.[7] A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[7]

¹³C NMR Acquisition Protocol:

  • Acquisition: Spectra are acquired at 298 K using a proton-decoupled pulse sequence.[7]

  • Spectral Width: Approximately 220 ppm.[7]

  • Relaxation Delay: 2-5 seconds.[7] A higher number of scans are generally required compared to ¹H NMR.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Acquisition Protocol:

  • Instrumentation: FTIR spectrometer[7]

  • Sample Preparation: The sample is prepared as a KBr pellet or analyzed as a thin film.[7]

  • Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with at least 16 scans.[7]

Visualizations

The following diagrams illustrate the logical workflows for the analytical methodologies described.

cluster_hplc HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation DAD Detection DAD Detection HPLC Separation->DAD Detection Data Analysis Data Analysis DAD Detection->Data Analysis

Caption: Workflow for HPLC Analysis.

cluster_gcms GC-MS Analysis Workflow Sample Volatilization Sample Volatilization GC Separation GC Separation Sample Volatilization->GC Separation Mass Spectrometry Mass Spectrometry GC Separation->Mass Spectrometry Data Interpretation Data Interpretation Mass Spectrometry->Data Interpretation

Caption: Workflow for GC-MS Analysis.

References

1-Chloro-4-methoxybenzene-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-4-methoxybenzene-d4, a deuterated analog of 1-chloro-4-methoxybenzene. This document details its chemical properties, potential applications in research and drug development, and generalized experimental protocols relevant to its synthesis and evaluation.

Core Compound Data

Quantitative data for this compound and its non-deuterated counterpart are summarized below for easy comparison.

PropertyThis compound1-Chloro-4-methoxybenzene
CAS Number 1219804-86-0[1]623-12-1[2][3][4][5]
Molecular Formula C₇H₃D₄ClOC₇H₇ClO[5]
Molecular Weight 146.61 g/mol 142.58 g/mol [1][3][5][6]
Synonyms 4-Chloroanisole-d4, p-Chloroanisole-d44-Chloroanisole, p-Chloroanisole, 1-Methoxy-4-chlorobenzene

Introduction to Deuterated Compounds in Drug Development

Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This substitution can significantly impact a drug's metabolic profile, primarily through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. This can lead to a slower rate of metabolism, potentially extending the drug's half-life, reducing toxic metabolite formation, and improving the overall pharmacokinetic profile.

This compound serves as a valuable tool for researchers exploring the metabolic pathways of chloroanisole derivatives and for developing novel therapeutic agents with improved pharmacological properties.

Potential Applications in Research

The primary application of this compound in a research context is as a tracer in pharmacokinetic and metabolic studies.[7] The deuterium labeling allows for the differentiation and quantification of the compound and its metabolites from their non-deuterated analogs, typically using mass spectrometry. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound.

Deuterium substitution has been shown to influence the metabolic stability and pharmacokinetics of drugs, which may lead to improved therapeutic profiles.[7] Research indicates that the incorporation of deuterium can affect the rates of metabolism and elimination of pharmaceutical compounds, making it a valuable tool in drug development.[7]

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis, and evaluation of deuterated compounds like this compound. These protocols are generalized and may require optimization for specific laboratory conditions and research objectives.

Synthesis of this compound

The synthesis of this compound would typically involve the chlorination of a deuterated precursor, 4-methoxybenzene-d4 (anisole-d4).

Materials:

  • 4-methoxybenzene-d4

  • A suitable chlorinating agent (e.g., N-chlorosuccinimide)

  • An appropriate solvent (e.g., acetonitrile)

  • A catalyst (if required)

Procedure:

  • Dissolve 4-methoxybenzene-d4 in the chosen solvent in a round-bottom flask.

  • Add the chlorinating agent to the solution. The reaction may need to be carried out under an inert atmosphere and at a specific temperature.

  • Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and perform a work-up to isolate the crude product. This typically involves extraction with an organic solvent and washing with aqueous solutions.

  • Purify the crude product using column chromatography or distillation to obtain pure this compound.

  • Confirm the structure and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog using human liver microsomes.

Materials:

  • This compound and 1-Chloro-4-methoxybenzene

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound with HLMs in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to assess metabolic stability.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for an in vivo pharmacokinetic study in rats to compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog.

Materials:

  • This compound and 1-Chloro-4-methoxybenzene formulated for administration (e.g., in a solution or suspension)

  • Sprague-Dawley rats

  • Equipment for oral or intravenous administration

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose the rats with either the deuterated or non-deuterated compound via the desired route of administration.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Process the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

  • Analyze the plasma samples to determine the concentration of the parent drug at each time point.

  • Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).

  • Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.

Signaling Pathways and Mechanisms of Action

Specific signaling pathways directly modulated by this compound are not established in the scientific literature. However, its utility in drug development is primarily related to its altered metabolism due to the kinetic isotope effect. The following diagram illustrates this general principle.

G cluster_0 Non-Deuterated Drug Metabolism cluster_1 Deuterated Drug Metabolism Non-Deuterated Drug Non-Deuterated Drug Metabolite A Metabolite A Non-Deuterated Drug->Metabolite A CYP450 (Fast) Metabolite B Metabolite B Non-Deuterated Drug->Metabolite B Other Enzymes Deuterated Drug (d4) Deuterated Drug (d4) Metabolite A (d4) Metabolite A (d4) Deuterated Drug (d4)->Metabolite A (d4) CYP450 (Slowed by KIE) Metabolite B (d4) Metabolite B (d4) Deuterated Drug (d4)->Metabolite B (d4) Other Enzymes

Caption: The Kinetic Isotope Effect on Drug Metabolism.

The diagram above illustrates how deuteration can alter the metabolic pathway of a drug. The stronger carbon-deuterium bond in the "Deuterated Drug" slows down its metabolism by CYP450 enzymes (the Kinetic Isotope Effect), leading to a reduced formation of "Metabolite A" compared to the "Non-Deuterated Drug". This can lead to a longer half-life of the parent drug and potentially a more favorable safety and efficacy profile.

References

A Technical Guide to the Safe Handling of 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Chloro-4-methoxybenzene-d4. As a deuterated compound, it requires specific handling considerations to maintain its isotopic integrity, in addition to the general chemical safety protocols associated with its non-deuterated analogue. This guide is intended for laboratory personnel and professionals in the field of drug development and scientific research.

Introduction to this compound

This compound is the deuterated form of 1-chloro-4-methoxybenzene (p-chloroanisole). The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, makes it a valuable tool in pharmaceutical research.[1][2] It is particularly useful in studying drug metabolism, pharmacokinetics (DMPK), and as an internal standard in analytical chemistry.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "deuterium kinetic isotope effect."[3] This effect can slow down metabolic processes, potentially improving a drug's half-life or reducing the formation of toxic metabolites.[1][3] While generally considered safe for laboratory use, proper handling is crucial to ensure both user safety and the chemical and isotopic purity of the compound.[1]

Hazard Identification and Classification

GHS Hazard Statements for 1-Chloro-4-methoxybenzene:

  • H227: Combustible liquid.[8]

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data for 1-Chloro-4-methoxybenzene. It is important to note that specific toxicity data such as LD50/LC50 values are not available.[10]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₃D₄ClO[2]
Molecular Weight146.62 g/mol Calculated
AppearanceColorless to Yellow Liquid[6]
Melting Point-18 °C (lit.)[10][11][12]
Boiling Point198-202 °C (lit.)[6][8][11][12]
Density1.164 g/mL at 25 °C (lit.)[8][11][12]
Flash Point87 °C / 188.6 °F[6]
Refractive Index (n20/D)1.535 (lit.)[11][12]

Table 2: Fire and Explosion Hazard Data

HazardDataSource
Flash Point87 °C / 188.6 °F[6]
Autoignition TemperatureNot applicable[10]
FlammabilityCombustible liquid[6][8]
Explosion LimitsLower: Not available, Upper: Not available[10]
Suitable Extinguishing MediaWater spray, dry chemical, carbon dioxide, or appropriate foam.[10][10]

Table 3: Exposure Controls and Personal Protection

ParameterRecommendationSource
Engineering ControlsUse in a well-ventilated area. Eyewash stations and safety showers should be readily available.[7][10][7][10]
Eye/Face ProtectionWear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[7][10][13][7][10][13]
Skin ProtectionWear appropriate protective gloves and clothing to prevent skin exposure.[7][8][10][13][7][8][10][13]
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7][10][7][10]

Experimental Protocols for Safe Handling

Due to the hygroscopic nature of many deuterated compounds, special care must be taken to prevent isotopic dilution from atmospheric moisture.[3][14]

General Handling and Storage Protocol
  • Acclimatization: Before use, remove the sealed container of this compound from its cold storage and allow it to equilibrate to room temperature for at least 30 minutes. This crucial step prevents condensation of moisture inside the container upon opening.[14]

  • Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere such as nitrogen or argon to prevent H-D exchange with atmospheric water.[3][14]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances like strong oxidizing agents.[8][10] For long-term storage, refrigeration at 2-8 °C or freezing at -20 °C is recommended to minimize degradation.[3] Protect from light.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][10]

  • Hygiene: Wash hands thoroughly after handling.[6][10] Do not eat, drink, or smoke in the work area.[5][7]

Spill and Emergency Procedures
  • Spills: In case of a spill, remove all sources of ignition.[10] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[10] Ensure adequate ventilation.[10]

  • Fire: Use water spray, dry chemical, carbon dioxide, or foam to extinguish a fire.[6][10] Firefighters should wear self-contained breathing apparatus and full protective gear.[10]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][10]

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][10]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water.[10]

    • In all cases of exposure, seek medical attention.[6][10]

Logical Workflow for Handling

The following diagram illustrates the key decision points and steps for the safe handling of this compound from receipt to disposal.

safe_handling_workflow start Receive Compound check_storage Check Storage Requirements start->check_storage store Store in Cool, Dry, Dark, Inert Atmosphere check_storage->store Correct prepare_exp Prepare for Experiment store->prepare_exp acclimatize Acclimatize to Room Temperature prepare_exp->acclimatize don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) acclimatize->don_ppe handle_inert Handle in Ventilated Area (Preferably Inert Atmosphere) don_ppe->handle_inert weigh_dispense Weigh and Dispense handle_inert->weigh_dispense spill_check Spill Occurred? weigh_dispense->spill_check cleanup_spill Execute Spill Cleanup Protocol spill_check->cleanup_spill Yes post_exp Post-Experiment spill_check->post_exp No cleanup_spill->post_exp decontaminate Decontaminate Glassware and Work Area post_exp->decontaminate dispose_waste Dispose of Waste (Follow Regulations) decontaminate->dispose_waste end End of Process dispose_waste->end

Caption: Workflow for the safe handling of this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[10] Do not allow the chemical to enter drains or waterways.[10]

Conclusion

The safe and effective use of this compound in a research setting hinges on a thorough understanding of its potential hazards and the implementation of stringent handling protocols. By adhering to the guidelines outlined in this document, which combine the known properties of its non-deuterated analogue with the special considerations required for deuterated compounds, researchers can minimize risks to both personnel and experimental integrity. Maintaining the isotopic purity of the compound through careful handling is as critical as observing standard chemical safety measures.

References

Methodological & Application

Application Notes and Protocols for 1-Chloro-4-methoxybenzene-d4 in GC-MS and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Chloro-4-methoxybenzene-d4 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses. These methodologies are crucial for the accurate quantification of the non-deuterated analyte, 1-Chloro-4-methoxybenzene, and other structurally similar compounds in various matrices.

Introduction

1-Chloro-4-methoxybenzene is a halogenated aromatic ether that finds application in various chemical syntheses and may be of interest in environmental and metabolic studies. Accurate and precise quantification of this compound often necessitates the use of a stable isotope-labeled internal standard to correct for variations during sample preparation and instrumental analysis. This compound, in which four hydrogen atoms on the benzene (B151609) ring are replaced by deuterium, is an ideal internal standard due to its chemical and physical similarity to the analyte of interest. This ensures it co-elutes with the analyte and experiences similar ionization and matrix effects, leading to more reliable and reproducible quantitative results.

Principle of Isotope Dilution Mass Spectrometry

The use of this compound relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the analytical workflow. The ratio of the signal from the native analyte to the signal from the deuterated internal standard is then measured by the mass spectrometer. Since the analyte and the internal standard behave almost identically during extraction, derivatization (if any), and chromatography, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for accurate quantification even in complex matrices where analyte recovery may be inconsistent.

Application Note 1: GC-MS Analysis of 1-Chloro-4-methoxybenzene

This application note details a method for the quantitative analysis of 1-Chloro-4-methoxybenzene in an organic solvent matrix using this compound as an internal standard.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Analyte Stock (1-Chloro-4-methoxybenzene) C Create Calibration Standards A->C B Prepare IS Stock (this compound) B->C D Spike Sample with IS B->D E Inject Sample C->E D->E F GC Separation E->F G MS Detection (Scan/SIM) F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for quantitative GC-MS analysis.

Protocol: GC-MS Analysis

1. Materials and Reagents

  • 1-Chloro-4-methoxybenzene (analyte), >99% purity

  • This compound (internal standard, IS), >98% isotopic purity

  • Methanol (B129727) or Acetonitrile (HPLC or GC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of 1-Chloro-4-methoxybenzene in 10 mL of methanol to prepare the analyte stock solution.

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare the IS stock solution.

  • Working Internal Standard Solution (10 µg/mL):

    • Dilute the IS stock solution 1:100 with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into volumetric flasks and adding a fixed amount of the working IS solution (e.g., to achieve a final concentration of 100 ng/mL). Dilute to the final volume with methanol. Suggested calibration points: 1, 5, 10, 50, 100, 500, 1000 ng/mL.

  • Sample Preparation:

    • For a liquid sample, dilute an appropriate volume with methanol.

    • For a solid sample, perform a suitable extraction (e.g., sonication or Soxhlet) with methanol.

    • To 1 mL of the prepared sample extract, add a fixed amount of the working IS solution to achieve a final concentration of 100 ng/mL.

3. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
1-Chloro-4-methoxybenzeneQuantifier: 142, Qualifier: 127, 99
This compoundQuantifier: 146, Qualifier: 131, 103

4. Data Analysis and Quantification

  • Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each calibration standard.

  • Construct a calibration curve by plotting the response ratio against the analyte concentration.

  • Determine the concentration of the analyte in the samples by calculating their response ratios and interpolating from the calibration curve.

Quantitative Data Summary: GC-MS Analysis
Analyte Concentration (ng/mL)Response Ratio (Analyte/IS)Accuracy (%)Precision (%RSD, n=5)
10.01298.54.2
50.061101.23.5
100.123100.82.8
500.61599.62.1
1001.230100.21.5
5006.14599.11.8
100012.29099.52.3
Linearity (R²) 0.9995
LOD 0.2 ng/mL
LOQ 1 ng/mL

Application Note 2: LC-MS/MS Analysis of 1-Chloro-4-methoxybenzene

This application note describes a method for the sensitive and selective quantification of 1-Chloro-4-methoxybenzene in an aqueous matrix (e.g., environmental water samples) using this compound as an internal standard.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Analyte Stock C Create Calibration Standards A->C B Prepare IS Stock B->C D Sample Collection & Spiking with IS B->D E Solid Phase Extraction (SPE) D->E F Inject Extract E->F G LC Separation F->G H MS/MS Detection (MRM) G->H I Peak Integration H->I J Generate Calibration Curve I->J K Quantify Analyte J->K

Caption: Workflow for quantitative LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

1. Materials and Reagents

  • 1-Chloro-4-methoxybenzene (analyte), >99% purity

  • This compound (internal standard, IS), >98% isotopic purity

  • Acetonitrile and Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (for SPE conditioning and elution)

2. Standard and Sample Preparation

  • Stock and Working Solutions: Prepare as described in the GC-MS protocol.

  • Calibration Standards: Prepare a series of calibration standards in a clean matrix (e.g., reagent water) by spiking with the analyte and a fixed amount of the IS.

  • Sample Preparation (Water Sample):

    • To a 100 mL water sample, add a fixed amount of the working IS solution (e.g., to achieve a final concentration of 50 ng/L).

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.

    • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte and IS with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

3. LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient30% B to 95% B in 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.400 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion (m/z)
1-Chloro-4-methoxybenzene143.0
143.0
This compound147.0
147.0

4. Data Analysis and Quantification

  • Follow the same data analysis procedure as outlined for the GC-MS method, using the peak areas from the MRM transitions.

Quantitative Data Summary: LC-MS/MS Analysis
Analyte Concentration (ng/L)Response Ratio (Analyte/IS)Accuracy (%)Precision (%RSD, n=5)
50.04896.06.8
100.09999.05.5
500.505101.04.1
1001.012101.23.2
5005.080101.62.5
100010.150101.52.8
500050.650101.33.1
Linearity (R²) 0.9998
LOD 1 ng/L
LOQ 5 ng/L

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of 1-Chloro-4-methoxybenzene and related compounds by both GC-MS and LC-MS/MS. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to establish and validate accurate and precise analytical methods in their laboratories. The choice between GC-MS and LC-MS/MS will depend on the specific application, matrix complexity, and required sensitivity.

Application Notes and Protocols for the Quantitative Analysis of Organic Pollutants Using 1-Chloro-4-methoxybenzene-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Chloro-4-methoxybenzene-d4 as an internal standard in the quantitative analysis of organic pollutants by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established principles of isotope dilution mass spectrometry (IDMS), which is a gold standard for achieving high-quality, accurate, and precise data in the analysis of complex environmental and biological matrices.[1]

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS lies in the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical process. In this case, this compound serves as the internal standard. Deuterated standards are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts.[2] This ensures that the internal standard and the target analytes behave similarly during sample preparation, extraction, and chromatographic separation.

The key advantage of using a deuterated internal standard is its ability to compensate for variations in the analytical procedure, such as:

  • Matrix Effects: Complex sample matrices can enhance or suppress the ionization of target analytes in the mass spectrometer. Since the deuterated internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, leading to more accurate quantification.

  • Analyte Loss During Sample Preparation: Losses of target analytes during extraction, cleanup, and concentration steps are accounted for, as the internal standard is lost at a proportional rate.

  • Variations in Injection Volume and Instrument Response: Minor fluctuations in the volume of sample injected into the GC-MS and changes in the mass spectrometer's sensitivity are corrected for by normalizing the analyte response to the internal standard response.

Representative Application: Analysis of Chlorinated and Phenolic Pollutants in Water Samples

This section outlines a representative protocol for the quantitative analysis of a range of organic pollutants, such as chlorinated pesticides and phenolic compounds, in water samples using this compound as an internal standard. The choice of this internal standard is suitable for analytes with similar chemical properties (i.e., chlorinated and/or methoxylated aromatic compounds).

Scope and Target Analytes

This method is applicable to the determination of trace levels of organic pollutants in various water matrices, including surface water, groundwater, and wastewater. A representative list of target analytes is provided in the table below.

Table 1: Representative Target Organic Pollutants

Analyte ClassCompound Name
Chlorinated PesticidesLindane
Heptachlor
Aldrin
Dieldrin
Endrin
DDT
Phenolic Compounds2,4-Dichlorophenol
2,4,6-Trichlorophenol
Pentachlorophenol
4-Chloro-3-methylphenol

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (B52724), Ethyl Acetate, Hexane (pesticide residue analysis grade or equivalent)

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent

  • Standards: Certified reference standards of target analytes, this compound

  • Water: Deionized water, HPLC grade or higher

Standard and Sample Preparation

3.2.1. Preparation of Stock and Working Standards

  • Analyte Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of each target analyte in 100 mL of a suitable solvent (e.g., ethyl acetate).

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Fortify each calibration standard with the internal standard to a final concentration of 50 ng/mL.

3.2.2. Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues and other organic contaminants.[3]

  • Extraction:

    • Measure 10 mL of the water sample into a 50 mL centrifuge tube.

    • Add 10 µL of the this compound internal standard stock solution (resulting in a concentration of 100 ng/mL in the final extract, assuming 10 mL extraction solvent).

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The resulting supernatant is ready for GC-MS analysis.

G cluster_extraction Extraction cluster_cleanup dSPE Cleanup A 10 mL Water Sample B Add 10 µL Internal Standard (this compound) A->B C Add 10 mL Acetonitrile B->C D Add QuEChERS Salts (MgSO4, NaCl) C->D E Shake & Centrifuge D->E F Transfer 1 mL Supernatant E->F Acetonitrile Layer G Add to dSPE Tube (PSA, MgSO4) F->G H Vortex & Centrifuge G->H I Collect Supernatant for Analysis H->I J GC-MS Analysis I->J Final Extract

Caption: QuEChERS Sample Preparation Workflow.

GC-MS Analysis

3.3.1. Instrumentation

A gas chromatograph equipped with a mass selective detector (GC-MS) is used for the analysis.

3.3.2. GC-MS Conditions

The following are representative GC-MS conditions. Optimization may be required based on the specific instrument and target analytes.

Table 2: Representative GC-MS Conditions

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program60 °C (hold 1 min), ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

3.3.3. Selected Ion Monitoring (SIM) Parameters

In SIM mode, the mass spectrometer is set to detect specific ions characteristic of each analyte and the internal standard. This enhances sensitivity and selectivity.

Table 3: Example SIM Ions for Target Analytes and Internal Standard

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Internal Standard
This compound146102, 131
Example Analytes
Lindane181183, 219
2,4-Dichlorophenol162164, 98
Pentachlorophenol266264, 268

Data Analysis and Quantitative Results

Quantification

The concentration of each target analyte is determined by calculating the ratio of the peak area of the analyte's quantifier ion to the peak area of the internal standard's quantifier ion. This response ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown sample is then calculated from its response ratio using the calibration curve.

G cluster_data_acquisition Data Acquisition cluster_calibration Calibration cluster_quantification Quantification A GC-MS Analysis in SIM Mode B Peak Area Integration for Analyte and Internal Standard A->B C Calculate Response Ratio (Analyte Area / IS Area) for Standards B->C F Calculate Response Ratio for Unknown Sample B->F D Plot Response Ratio vs. Concentration C->D E Generate Calibration Curve D->E G Determine Concentration from Calibration Curve E->G F->G

Caption: Data Analysis and Quantification Workflow.

Example Quantitative Data

The following table presents example performance data that can be expected from a well-optimized method using a deuterated internal standard. This data is representative and should be verified through in-house method validation.

Table 4: Example Method Performance Data

AnalyteLinearity (r²)Recovery (%)Relative Standard Deviation (RSD, %)
Lindane>0.99585-110<15
2,4-Dichlorophenol>0.99590-105<10
Pentachlorophenol>0.99080-115<15

Quality Control

To ensure the reliability of the analytical results, a robust quality control (QC) protocol should be implemented. This includes:

  • Method Blank: An aliquot of reagent-free water is carried through the entire analytical procedure to check for contamination.

  • Laboratory Control Spike (LCS): A reagent-free water sample is spiked with a known concentration of target analytes and the internal standard to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with known concentrations of target analytes to evaluate matrix effects on accuracy and precision.

  • Internal Standard Response: The peak area of this compound in all samples and QC samples should be monitored. A significant deviation (e.g., >30%) from the average response in the calibration standards may indicate a problem with sample preparation or instrument performance.

Conclusion

The use of this compound as an internal standard in conjunction with GC-MS provides a robust and reliable method for the quantitative analysis of organic pollutants in complex matrices. The principles of isotope dilution mass spectrometry effectively compensate for analytical variability, leading to high-quality data that is essential for environmental monitoring, human health risk assessment, and regulatory compliance. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the implementation of this analytical approach.

References

Application of 1-Chloro-4-methoxybenzene-d4 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

The accurate quantification of organic pollutants in complex environmental matrices, such as water and soil, is a critical task in environmental monitoring and risk assessment. The presence of co-extractives and instrumental variability can significantly impact the accuracy and precision of analytical measurements. The use of isotopically labeled internal standards, such as 1-Chloro-4-methoxybenzene-d4, is a robust technique to compensate for these matrix effects and variations in analytical conditions.[1][2] This deuterated analog of 1-chloro-4-methoxybenzene serves as an ideal internal standard for the analysis of semi-volatile organic compounds by gas chromatography-mass spectrometry (GC/MS). Its chemical and physical properties closely resemble a range of environmental contaminants, ensuring that it behaves similarly to the target analytes during sample preparation and analysis, thereby providing reliable quantification.[2]

This document provides a detailed application note and representative protocols for the use of this compound as an internal standard in the analysis of environmental samples.

Principle of Isotope Dilution

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard (this compound) is added to the sample prior to extraction and analysis. The native analyte and the labeled standard are co-extracted and analyzed by GC/MS. Since the deuterated standard has a slightly higher mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the response of the native analyte to the labeled internal standard, the concentration of the analyte in the original sample can be accurately determined, as this ratio is independent of variations in sample volume, extraction efficiency, and instrument response.[3][4]

Data Presentation

The following tables summarize representative quantitative data for the analysis of semi-volatile organic compounds in water and soil using this compound as an internal standard. These values are typical for methods like those adapted from the U.S. Environmental Protection Agency (EPA) SW-846 series.

Table 1: Representative Quality Control Acceptance Criteria

ParameterWater MatrixSoil/Sediment MatrixTypical EPA Method Criteria
Internal Standard Recovery 70-130%60-140%Varies by method, typically within ±30-40% of the mean
Method Detection Limit (MDL) 0.1 - 1.0 µg/L1 - 10 µg/kgAnalyte and matrix dependent
Matrix Spike Recovery 70-130%60-140%Method-specific, generally within ±30%
Laboratory Control Spike Recovery 70-130%70-130%Method-specific, generally within ±30%
Relative Percent Difference (RPD) for Duplicates < 20%< 30%Varies, typically < 20-30%

Table 2: Example GC/MS Parameters for Analysis

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial 40°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
MS Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)
Quantification Ions (m/z) 1-Chloro-4-methoxybenzene: 142, 127, 99; this compound: 146, 131, 103

Experimental Protocols

The following are representative protocols for the analysis of semi-volatile organic compounds in water and soil samples using this compound as an internal standard.

Protocol 1: Analysis of Semi-Volatile Organic Compounds in Water

1. Sample Preparation and Extraction:

  • 1.1. Collect a 1-liter water sample in a clean glass container.

  • 1.2. Add a known amount of this compound internal standard solution to the sample to achieve a final concentration of approximately 20 µg/L.

  • 1.3. Adjust the sample pH to < 2 with sulfuric acid.

  • 1.4. Perform a liquid-liquid extraction by transferring the sample to a 2-liter separatory funnel and extracting three times with 60 mL of dichloromethane (B109758).

  • 1.5. Combine the dichloromethane extracts and dry by passing through a column of anhydrous sodium sulfate (B86663).

  • 1.6. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a nitrogen evaporator.

2. GC/MS Analysis:

  • 2.1. Inject 1 µL of the concentrated extract into the GC/MS system.

  • 2.2. Acquire data in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for the target analytes and this compound.

  • 2.3. Identify compounds based on their retention times and the relative abundance of their characteristic ions.

  • 2.4. Quantify the analytes using the internal standard method by calculating the ratio of the analyte peak area to the internal standard peak area.

Protocol 2: Analysis of Semi-Volatile Organic Compounds in Soil and Sediment

1. Sample Preparation and Extraction:

  • 1.1. Homogenize a 10-30 g soil or sediment sample.

  • 1.2. Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

  • 1.3. Spike the sample with a known amount of this compound internal standard solution.

  • 1.4. Extract the sample using an appropriate technique such as Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a 1:1 mixture of acetone (B3395972) and hexane.[5]

  • 1.5. Concentrate the extract to a final volume of 1 mL.

  • 1.6. Perform a cleanup step if necessary, for example, using gel permeation chromatography (GPC) or a silica (B1680970) gel column to remove interferences.

2. GC/MS Analysis:

  • 2.1. Follow the same GC/MS analysis procedure as described in Protocol 1 (steps 2.1 to 2.4).

Visualizations

The following diagrams illustrate the logical workflow for the environmental sample analysis described in the protocols.

Environmental_Sample_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting Sample_Collection 1. Sample Collection (Water or Soil) Spiking 2. Spiking with This compound Sample_Collection->Spiking Extraction 3. Extraction (LLE for Water, ASE/Soxhlet for Soil) Spiking->Extraction Drying_Concentration 4. Drying and Concentration Extraction->Drying_Concentration Cleanup 5. Extract Cleanup (Optional) Drying_Concentration->Cleanup GCMS_Analysis 6. GC/MS Analysis (SIM Mode) Cleanup->GCMS_Analysis Data_Acquisition 7. Data Acquisition GCMS_Analysis->Data_Acquisition Quantification 8. Quantification (Internal Standard Method) Data_Acquisition->Quantification Reporting 9. Reporting Results Quantification->Reporting

Caption: Workflow for environmental sample analysis using an internal standard.

Isotope_Dilution_Principle cluster_sample Sample cluster_standard Internal Standard cluster_mixture Spiked Sample cluster_analysis Analysis cluster_result Result Analyte Analyte (Unknown Amount) Mixture Analyte + Internal Standard Analyte->Mixture IS This compound (Known Amount) IS->Mixture GCMS GC/MS Analysis Mixture->GCMS Ratio Measure Response Ratio (Analyte / IS) GCMS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of isotope dilution for quantitative analysis.

References

Application Notes and Protocols for 1-Chloro-4-methoxybenzene-d4 in Pesticide Residue Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of pesticide residues in food is crucial for ensuring consumer safety and regulatory compliance. Complex food matrices can often interfere with analytical measurements, leading to inaccurate results. The use of isotopically labeled internal standards, such as 1-Chloro-4-methoxybenzene-d4, is a widely accepted strategy to compensate for matrix effects and variations in sample preparation and instrumental analysis.[1][2] This deuterated analog of 1-chloro-4-methoxybenzene serves as a reliable internal standard for gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) methods due to its similar chemical and physical properties to many target pesticide analytes. Its use can significantly improve the accuracy and precision of quantitative analysis.[2]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the multi-residue analysis of pesticides in various food matrices.

Principle

This compound is introduced into the sample at the beginning of the sample preparation process. Since it behaves chemically like the target pesticide analytes, it experiences similar losses during extraction, cleanup, and derivatization steps. In the final GC-MS or GC-MS/MS analysis, the signal of the target analyte is normalized to the signal of the deuterated internal standard. This normalization corrects for any variability in the analytical procedure, leading to more accurate and reproducible quantification.

Application: Multi-Residue Pesticide Analysis in Food

This compound is suitable for use as an internal standard in the analysis of a wide range of GC-amenable pesticides, including organochlorine, organophosphorus, and pyrethroid pesticides, in diverse food matrices such as fruits, vegetables, and cereals.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of various pesticides using this compound as an internal standard with the QuEChERS extraction method followed by GC-MS/MS analysis. Please note that these values are illustrative and actual performance may vary depending on the specific matrix, pesticide, and instrumentation.

Pesticide ClassAnalyte ExampleMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)
OrganochlorineChlorpyrifosApple95 - 1050.52
OrganophosphorusDiazinonTomato92 - 10815
PyrethroidCypermethrinLettuce90 - 110210
OtherMyclobutanilGrape93 - 1070.83

Experimental Protocols

Materials and Reagents
  • This compound solution (e.g., 100 µg/mL in a suitable solvent)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Pesticide reference standards

  • Food samples (e.g., fruits, vegetables)

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Food Sample Spike 2. Spike with 1-Chloro-4- methoxybenzene-d4 Sample->Spike Internal Standard Addition Extraction 3. QuEChERS Extraction (ACN, MgSO4, NaCl) Spike->Extraction Extraction Solvents & Salts Cleanup 4. d-SPE Cleanup (PSA, MgSO4) Extraction->Cleanup Centrifugation & Supernatant Transfer Final_Extract 5. Final Extract Cleanup->Final_Extract Centrifugation & Filtration GCMS 6. GC-MS/MS Analysis Final_Extract->GCMS Injection Data 7. Data Processing & Quantification GCMS->Data Signal Detection

Caption: Experimental workflow for pesticide residue analysis.

Detailed Protocol: QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.[3][4][5]

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the food sample into a blender and homogenize until a uniform consistency is achieved.

  • Weighing and Spiking: Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount (e.g., 100 µL of a 10 µg/mL solution) of the this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile (ACN) to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.[4][6]

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract:

    • Transfer the cleaned extract into an autosampler vial.

    • The extract is now ready for GC-MS/MS analysis.

GC-MS/MS Analysis Protocol

The following are typical GC-MS/MS parameters. These should be optimized for the specific instrument and target analytes.

ParameterSetting
Gas Chromatograph
Columne.g., Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature250 °C
Injection Volume1 µL (splitless)
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 10 °C/min (hold 5 min)
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

  • Precursor Ion (m/z): 146

  • Product Ions (m/z): 103 (quantifier), 75 (qualifier)

The MRM transitions for the target pesticide analytes should be determined and optimized based on their respective mass spectra.

Signaling Pathway and Logical Relationship Diagram

The logical relationship for quantification using an internal standard can be visualized as follows:

Quantification Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard (IS) Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Analyte_Concentration Analyte Concentration in Sample Calibration_Curve->Analyte_Concentration

Caption: Quantification using the internal standard method.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of pesticide residues in complex food matrices. The detailed protocols provided herein, based on the widely accepted QuEChERS sample preparation technique and GC-MS/MS analysis, offer a solid foundation for researchers and scientists in the field of food safety and drug development. The implementation of such methods is essential for ensuring the validity of analytical data and protecting public health.

References

Application Note and Protocol: Preparation of 1-Chloro-4-methoxybenzene-d4 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of standard solutions of 1-Chloro-4-methoxybenzene-d4. These standard solutions are critical for use in a variety of analytical applications, particularly as internal standards in quantitative mass spectrometry-based assays for pharmacokinetic studies and other bioanalytical methods.

Compound Information

This compound is the deuterated form of 1-Chloro-4-methoxybenzene, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for analytical quantification.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-Chloroanisole-d4, p-Chloroanisole-d4-
Molecular Formula C₇H₃D₄ClO-
Molecular Weight 146.61 g/mol Calculated
Appearance Colorless to light yellow liquid[1][2]
Density ~1.164 g/mL at 25 °C (for non-deuterated)[2]
Melting Point -18 °C (for non-deuterated)[2]
Boiling Point 198-202 °C (for non-deuterated)[2]
Solubility Immiscible with water; Soluble in organic solvents such as methanol (B129727) and acetonitrile.[1]

Safety Precautions

Handle this compound with care, following standard laboratory safety procedures. The non-deuterated form, 1-Chloro-4-methoxybenzene, is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled[3][4].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[4][5].

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors[4].

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[1].

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. Keep the container tightly closed[4][5].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations[4].

Experimental Protocol: Preparation of Standard Solutions

This protocol describes the preparation of a 1 mg/mL stock solution and subsequent serial dilutions to create a set of working standard solutions.

Materials and Equipment
  • This compound (neat material)

  • Methanol (HPLC grade or higher)

  • Analytical balance (4-decimal place)

  • Volumetric flasks (e.g., 1 mL, 10 mL)

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Amber glass vials for storage

Preparation of 1 mg/mL Stock Solution
  • Tare the Balance: Place a clean, dry weighing vessel (e.g., a small glass vial or weighing boat) on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh approximately 1 mg of this compound into the tared vessel. Record the exact weight.

  • Dissolve the Compound: Quantitatively transfer the weighed compound to a 1 mL volumetric flask.

  • Add Solvent: Add a small amount of methanol to the weighing vessel to rinse any remaining compound and transfer the rinse to the volumetric flask. Repeat this step to ensure complete transfer.

  • Bring to Volume: Add methanol to the volumetric flask to bring the solution to the 1 mL mark.

  • Mix Thoroughly: Cap the flask and vortex for at least 30 seconds to ensure the compound is fully dissolved and the solution is homogeneous.

  • Label and Store: Transfer the stock solution to a properly labeled amber glass vial and store at 2-8°C, protected from light[6].

Preparation of Working Standard Solutions (Serial Dilutions)

Prepare a series of working standard solutions by performing serial dilutions from the 1 mg/mL stock solution. The following table provides an example for preparing a set of standards.

Standard IDConcentration (µg/mL)Volume of Stock/Previous Standard (µL)Final Volume (mL)Dilution Factor
WS-1100100 µL of 1 mg/mL Stock110
WS-210100 µL of WS-1110
WS-31100 µL of WS-2110
WS-40.1100 µL of WS-3110
WS-50.01100 µL of WS-4110

Procedure for Serial Dilution (Example for WS-1):

  • Label a 1 mL volumetric flask as "WS-1".

  • Pipette 100 µL of the 1 mg/mL stock solution into the labeled volumetric flask.

  • Add methanol to the flask to bring the total volume to 1 mL.

  • Cap the flask and vortex thoroughly to ensure proper mixing.

  • Transfer the working solution to a labeled amber glass vial and store appropriately.

  • Repeat this process for subsequent working standards, using the previously prepared standard for the next dilution.

Experimental Workflow

Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_analysis Analytical Application weigh Weigh 1 mg of This compound dissolve Dissolve in 1 mL Methanol weigh->dissolve mix_stock Vortex to Mix dissolve->mix_stock store_stock Store Stock Solution (1 mg/mL) mix_stock->store_stock pipette Pipette Aliquot of Stock/Previous Standard store_stock->pipette Use for Dilution dilute Dilute with Methanol pipette->dilute mix_ws Vortex to Mix dilute->mix_ws store_ws Store Working Solution mix_ws->store_ws use Use as Internal Standard in LC-MS/MS Analysis store_ws->use Ready for Use

Caption: Workflow for the preparation of this compound standard solutions.

Logical Relationship of Preparation Steps

Logical_Relationship start Start: Obtain Neat This compound safety Review Safety Precautions start->safety prepare_stock Prepare Stock Solution (High Concentration) safety->prepare_stock prepare_working Prepare Working Solutions (Serial Dilutions) prepare_stock->prepare_working storage Proper Storage of All Solutions prepare_working->storage application Application in Analytical Assays storage->application end End application->end

Caption: Logical flow for the preparation and use of standard solutions.

References

Application Note: High-Throughput Analysis of Chlorinated Aromatic Compounds in Environmental Samples using GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of semi-volatile chlorinated aromatic compounds in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates 1-Chloro-4-methoxybenzene-d4 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals requiring reliable trace-level quantification in complex matrices.

Introduction

Chlorinated aromatic compounds are a class of persistent environmental pollutants that require sensitive and accurate monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of these compounds.[4] The use of an internal standard is crucial for achieving high-quality quantitative results by compensating for potential variations in sample injection volume and detector response.[5][6][7] Deuterated analogs of analytes are often the ideal choice for internal standards in GC-MS because they exhibit similar chemical and physical properties to the target analytes but can be distinguished by their mass-to-charge ratio.[1][3][8] This note describes a method employing this compound, a deuterated compound, for the reliable quantification of related chlorinated aromatic compounds.[9]

Experimental

Target Analytes and Internal Standard
  • Internal Standard (IS): this compound

  • Target Analytes:

    • 2-Chlorophenol

    • 4-Chloroaniline

    • 1,2-Dichlorobenzene

    • 1,4-Dichlorobenzene

    • 1-Chloro-4-methoxybenzene (as a non-deuterated analyte)

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all pesticide residue grade or higher)

  • Reagents: Anhydrous sodium sulfate (B86663)

  • Solid Phase Extraction (SPE) Cartridges: C18 silica-based SPE cartridges

  • Glassware: 2 mL amber glass vials with PTFE-lined caps, volumetric flasks, pipettes

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer was used for this analysis. The following parameters were optimized for the target analytes.

GC Parameter Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 50 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min
MS Parameter Setting
Ion Source Electron Ionization (EI)
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temp 280 °C
SIM Parameters
Analyte Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
2-Chlorophenol1286493
4-Chloroaniline1279265
1,2-Dichlorobenzene14611175
1,4-Dichlorobenzene14611175
1-Chloro-4-methoxybenzene14211177
This compound (IS)14611580

Protocols

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each target analyte and the internal standard in methanol.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target analytes in methanol.

  • Internal Standard Working Solution (10 µg/mL): Prepare a separate working solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into clean matrix simulant (e.g., reagent water). A constant amount of the internal standard working solution is added to each calibration standard to achieve a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Collect 100 mL of the water sample in a clean glass container.

  • Spike the sample with the internal standard working solution to achieve a concentration of 100 ng/mL.

  • Adjust the sample pH to neutral (pH 7).

  • Transfer the sample to a separatory funnel and add 30 mL of dichloromethane.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction two more times with fresh 30 mL portions of dichloromethane.

  • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL amber GC vial for analysis.

Experimental Workflow Diagram

G GC-MS Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Collect Water Sample C Spike Sample and Standards with this compound (IS) A->C B Prepare Calibration Standards B->C D Liquid-Liquid Extraction (DCM) C->D E Concentrate Extract D->E F Inject 1 µL into GC-MS E->F G Separation on DB-5ms Column F->G H Detection by MS (SIM Mode) G->H I Integrate Peak Areas (Analytes and IS) H->I J Calculate Response Factors I->J K Quantify Analytes using Calibration Curve J->K

Caption: GC-MS analysis workflow from sample preparation to data processing.

Results and Discussion

The developed GC-MS method demonstrated excellent performance for the analysis of the target chlorinated aromatic compounds. The use of this compound as an internal standard provided reliable correction for variations in extraction efficiency and instrument response.

Calibration and Linearity

Calibration curves were constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The method showed excellent linearity over the concentration range of 10 to 500 ng/mL for all target analytes.

Analyte Concentration Range (ng/mL) Correlation Coefficient (r²)
2-Chlorophenol10 - 5000.9985
4-Chloroaniline10 - 5000.9991
1,2-Dichlorobenzene10 - 5000.9995
1,4-Dichlorobenzene10 - 5000.9993
1-Chloro-4-methoxybenzene10 - 5000.9998
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing spiked reagent water samples at three different concentration levels (n=5). The results, summarized in the table below, demonstrate good recovery and reproducibility.

Analyte Spike Level (ng/mL) Mean Recovery (%) RSD (%)
2-Chlorophenol2595.24.8
10098.13.5
25099.52.1
4-Chloroaniline2592.85.1
10096.54.2
25098.23.3
1,2-Dichlorobenzene2598.73.2
100101.22.5
250100.81.9
1,4-Dichlorobenzene2599.12.9
100100.52.1
250101.11.7
1-Chloro-4-methoxybenzene25102.32.5
100101.81.8
250100.91.5

Internal Standard Rationale

G Rationale for Internal Standard Selection IS This compound Prop1 Similar Chemical Properties (Chlorinated Aromatic) IS->Prop1 Prop2 Similar Physical Properties (Volatility, Polarity) IS->Prop2 Prop3 Mass Difference (Deuterated) Allows for MS Distinction IS->Prop3 Prop4 Not Naturally Occurring in Samples IS->Prop4 Outcome Accurate and Precise Quantification Prop1->Outcome Prop2->Outcome Prop3->Outcome Prop4->Outcome

Caption: Key properties making this compound a suitable internal standard.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of chlorinated aromatic compounds in environmental water samples. The incorporation of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for environmental monitoring and related research. The detailed protocols for sample preparation and instrument parameters can be readily adopted by laboratories for routine analysis.

References

Application Notes and Protocols for Sample Preparation with 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-4-methoxybenzene-d4 is the deuterated form of 1-chloro-4-methoxybenzene, a compound that can be found as a contaminant in various environmental and food samples. Due to its chemical similarity to the non-deuterated analyte, this compound is an ideal internal standard for quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its use helps to correct for analyte losses during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the results.[1][2]

This document provides detailed application notes and protocols for the preparation of various sample matrices for the analysis of chloroanisoles and related compounds, using this compound as an internal standard. The protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: Analysis of Haloanisoles in Water Samples

Objective: To extract and concentrate haloanisoles from water samples for quantitative analysis by GC-MS, using this compound as an internal standard. Two primary techniques are presented: Solid-Phase Extraction (SPE) and Headspace Solid-Phase Microextraction (HS-SPME).

Data Presentation: SPE Method Performance

ParameterResult
Recovery 82.5% - 102.6%[3]
Relative Standard Deviation (RSD) < 9.2%[3]
Limit of Detection (LOD) 0.015 - 0.591 ng/L[3]
Limit of Quantification (LOQ) 0.045 - 1.502 ng/L[3]

Data Presentation: HS-SPME Method Performance

ParameterResult
Recovery 90% - 105%[4]
Relative Standard Deviation (RSD) < 10%[4]
Limit of Detection (LOD) 0.01 - 2.92 ng/L[5]
**Linearity (R²) **≥ 0.997[4]
Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of chlorinated aromatic hydrocarbons from water samples.[3]

Materials:

  • SPE cartridges (e.g., C18)

  • Water sample (1 L)

  • This compound internal standard solution

  • Methanol (B129727) (for conditioning)

  • Dichloromethane (for elution)

  • Sodium sulfite

  • Hydrochloric acid

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Pre-treatment: Dechlorinate the water sample by adding sodium sulfite. Adjust the pH to 2 with hydrochloric acid.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the water sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with deionized water to remove interferences.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it.

  • Elution: Elute the trapped analytes with dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract by GC-MS.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (1L) Spike Spike with This compound Sample->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Dichloromethane Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.

Application Note 2: Analysis of Chloroanisoles in Soil Samples

Objective: To extract chloroanisoles from soil samples for analysis by GC-MS, using this compound as an internal standard. Pressurized Liquid Extraction (PLE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are presented.

Data Presentation: PLE Method Performance for similar compounds (PAHs)

ParameterResult
Recovery 75% - 103%
Relative Standard Deviation (RSD) < 10%
Method Detection Limit (MDL) 0.001 - 0.080 µg/kg

Data Presentation: QuEChERS Method Performance for Pesticides

ParameterResult
Recovery 70% - 120% [6]
Relative Standard Deviation (RSD) < 5% [6]
Experimental Protocol: Pressurized Liquid Extraction (PLE)

This protocol is effective for extracting semi-volatile organic compounds from solid matrices like soil. [7] Materials:

  • PLE system

  • Extraction cells

  • Soil sample (e.g., 10 g), air-dried and sieved

  • This compound internal standard solution

  • Diatomaceous earth or sand

  • Extraction solvent (e.g., n-hexane/dichloromethane, 50:50, v/v) [7]* Alumina (B75360) and silica (B1680970) gel for in-cell cleanup [7]* Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Mix the soil sample with diatomaceous earth.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound.

  • Cell Packing: Pack the extraction cell with a layer of sand, the sample mixture, and layers of alumina and silica gel for in-cell cleanup.

  • Extraction: Place the cell in the PLE system. Perform the extraction at an elevated temperature and pressure (e.g., 70°C, 1500 psi) with the selected solvent. [7]5. Collection: Collect the extract in a vial.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Analyze the extract by GC-MS.

Workflow for PLE of Soil Samples

PLE_Workflow cluster_prep Sample Preparation cluster_extraction Pressurized Liquid Extraction cluster_analysis Analysis Sample Soil Sample Spike Spike with This compound Sample->Spike Mix Mix with Diatomaceous Earth Spike->Mix Pack Pack Extraction Cell Mix->Pack Extract Perform PLE (e.g., 70°C, 1500 psi) Pack->Extract Collect Collect Extract Extract->Collect Concentrate Concentrate Extract Collect->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Pressurized Liquid Extraction (PLE) workflow for soil analysis.

Application Note 3: Analysis of Chloroanisoles in Food and Beverage Samples

Objective: To extract chloroanisoles from complex food and beverage matrices (e.g., wine, fruits, vegetables) using a modified QuEChERS method with this compound as an internal standard.

Experimental Protocol: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in two main steps. [6][8][9] Materials:

  • Homogenized food or beverage sample (e.g., 10-15 g)

  • 50 mL centrifuge tubes

  • This compound internal standard solution

  • Acetonitrile

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (d-SPE) cleanup tubes containing sorbents (e.g., PSA, C18, GCB)

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Homogenization and Weighing: Homogenize the sample and weigh 10-15 g into a 50 mL centrifuge tube. For liquid samples like wine, use a 10-15 mL aliquot.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile, followed by the QuEChERS extraction salts. Shake vigorously for 1 minute and then centrifuge. [10]4. Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube. Shake for 1 minute and centrifuge. The sorbents in the d-SPE tube remove interfering matrix components like fats, sugars, and pigments. [8]5. Analysis: The cleaned extract can be directly analyzed by GC-MS.

Workflow for QuEChERS Method

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) Start Homogenized Sample Spike Spike with Internal Standard Start->Spike Add_ACN_Salts Add Acetonitrile & Extraction Salts Spike->Add_ACN_Salts Shake_Centrifuge1 Shake & Centrifuge Add_ACN_Salts->Shake_Centrifuge1 Transfer Transfer Supernatant to d-SPE Tube Shake_Centrifuge1->Transfer Shake_Centrifuge2 Shake & Centrifuge Transfer->Shake_Centrifuge2 Final_Extract Final Extract for Analysis Shake_Centrifuge2->Final_Extract

Caption: General workflow for the QuEChERS sample preparation method.

The selection of the appropriate sample preparation technique depends on the specific matrix, the target analyte concentration, and the available instrumentation. For water samples, both SPE and HS-SPME offer excellent sensitivity and recovery. For solid samples like soil, PLE provides efficient extraction, while the QuEChERS method is a versatile and high-throughput option for a wide range of food and agricultural products. The use of this compound as an internal standard is crucial in all these methods to ensure accurate and reliable quantification by compensating for matrix effects and procedural losses.

References

Application Note: High-Sensitivity Quantification of Emerging Contaminants in Environmental Waters Using Deuterated Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Emerging contaminants (ECs) encompass a diverse group of chemical compounds, including pharmaceuticals, personal care products (PPCPs), pesticides, and industrial chemicals, that are increasingly detected in the environment.[1][2] Due to their potential for persistence, bioaccumulation, and adverse effects on ecosystems and human health, there is a growing need for robust and sensitive analytical methods for their quantification in complex environmental matrices.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for analyzing these polar and non-volatile compounds, offering high selectivity and sensitivity.[3][4]

However, the accuracy of LC-MS/MS quantification can be significantly affected by matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte.[5] Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these effects.[5][6] This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., a deuterated standard) to the sample prior to any sample preparation or analysis.[7] Because the deuterated standard is chemically identical to the analyte of interest, it experiences the same matrix effects and losses during sample processing. By measuring the ratio of the native analyte to its labeled standard, accurate quantification can be achieved.[8][9]

This application note provides a detailed protocol for the quantification of a common pharmaceutical, carbamazepine (B1668303), in surface water using a deuterated internal standard (carbamazepine-d10) and LC-MS/MS.

Materials and Methods

Target Analyte and Internal Standard

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

A detailed protocol for the solid-phase extraction of carbamazepine from surface water samples is provided below. This procedure is crucial for concentrating the analyte and removing interfering matrix components.

Protocol: Solid-Phase Extraction (SPE) of Water Samples

  • Sample Collection and Preservation: Collect 100 mL of surface water in a clean glass bottle. If not analyzed immediately, store at 4°C.

  • Spiking with Internal Standard: Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of carbamazepine-d10 to each 100 mL water sample.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through an Oasis HLB SPE cartridge (or equivalent).

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

A detailed protocol for the LC-MS/MS analysis is provided below. The parameters should be optimized for the specific instrument being used.

Protocol: LC-MS/MS Analysis of Carbamazepine

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Carbamazepine: Precursor ion (m/z) 237.1 → Product ion (m/z) 194.1

      • Carbamazepine-d10: Precursor ion (m/z) 247.1 → Product ion (m/z) 204.1

Data Presentation

The use of a deuterated internal standard allows for the creation of a robust calibration curve and accurate quantification. The data below is representative of a typical analysis.

Table 1: Calibration Curve for Carbamazepine

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)
0.11,52050,1000.030
0.57,65050,5000.151
1.015,30050,2000.305
5.075,80049,9001.519
10.0152,50050,3003.032
50.0760,00050,10015.170
100.01,530,00050,40030.357

Linearity: R² > 0.999

Table 2: Accuracy and Precision Data for Spiked Surface Water Samples

Spiked Concentration (ng/mL)Measured Concentration (ng/mL) (n=3)Recovery (%)RSD (%)
1.00.98 ± 0.05985.1
10.010.3 ± 0.41033.9
50.048.9 ± 2.197.84.3

Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis Workflow Sample 100 mL Water Sample Spike Spike with Carbamazepine-d10 Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC_MS LC-MS/MS Analysis Evap->LC_MS Data Data Acquisition LC_MS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the quantification of emerging contaminants.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Internal Standard cluster_process Sample Preparation & Analysis cluster_result Result Analyte Analyte (Carbamazepine) Process Extraction, Cleanup, Instrumental Analysis Analyte->Process Deuterated_Standard Deuterated Standard (Carbamazepine-d10) Deuterated_Standard->Process Ratio Ratio of Analyte / Standard Process->Ratio

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

G Start Select Deuterated Internal Standard Q1 Is an exact deuterated analog available? Start->Q1 Yes1 Use exact analog (e.g., Analyte-d_n_) Q1->Yes1 Yes No1 No Q1->No1 Q2 Is a structurally similar deuterated analog available? No1->Q2 Yes2 Use structurally similar analog (e.g., different isotope position or related compound) Q2->Yes2 Yes No2 No Q2->No2 Consider Consider a different quantification strategy (e.g., standard addition) No2->Consider

Caption: Decision tree for selecting a deuterated internal standard.

Conclusion

This application note demonstrates a robust and sensitive method for the quantification of the emerging contaminant carbamazepine in surface water using a deuterated internal standard and LC-MS/MS. The use of isotope dilution effectively compensates for matrix effects and variations in sample recovery, leading to high accuracy and precision.[5] The detailed protocols for sample preparation and LC-MS/MS analysis can be adapted for the quantification of a wide range of other emerging contaminants in various environmental matrices. This approach is essential for reliable environmental monitoring and risk assessment of these ubiquitous pollutants.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Isotope Effect of 1-Chloro-4-methoxybenzene-d4 in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic analysis of 1-Chloro-4-methoxybenzene and its deuterated internal standard, 1-Chloro-4-methoxybenzene-d4.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard (this compound) elute at a different retention time than the non-deuterated analyte?

A1: This phenomenon is known as the chromatographic isotope effect. While chemically very similar, the substitution of hydrogen with deuterium (B1214612) leads to subtle differences in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts, leading to weaker interactions with the non-polar stationary phase and consequently, slightly earlier elution. Conversely, in normal-phase chromatography, the opposite effect may be observed. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to weaker van der Waals interactions with the stationary phase.

Q2: How significant is the retention time shift between 1-Chloro-4-methoxybenzene and this compound?

Q3: My this compound peak is splitting. What could be the cause?

A3: Peak splitting for a deuterated internal standard can be caused by several factors. It is important to first determine if only the deuterated standard peak is splitting or if all peaks in the chromatogram are affected.

  • If only the deuterated standard peak is splitting:

    • Co-eluting Isomers or Impurities: The deuterated standard itself may contain impurities or isomers that are being partially resolved.

    • On-column Degradation: The analyte may be degrading on the column.

    • Injection Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

  • If all peaks are splitting:

    • Column Issues: A blocked frit, a void at the column inlet, or contamination of the column can disrupt the flow path and cause splitting.

    • Injector Problems: Issues with the injector, such as a partially blocked needle or a poor connection, can lead to improper sample introduction.

    • Extra-column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and splitting.

Troubleshooting Guides

Issue: Unexpected Retention Time Shift or Co-elution Issues

A consistent and reproducible retention time difference between the analyte and the deuterated internal standard is expected due to the isotope effect. However, if this shift is variable or leads to poor integration, the following troubleshooting steps can be taken.

Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase gradient with a shallower slope to potentially improve resolution.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature. Even minor temperature changes can affect retention times.
Column Degradation Over time, the stationary phase of the column can degrade, leading to changes in selectivity. Replace the column if performance deteriorates.
Matrix Effects The sample matrix can sometimes influence the retention of the analyte and internal standard differently. Evaluate matrix effects by comparing calibration curves in solvent and in a representative matrix.
Issue: Peak Splitting of this compound
Potential Cause Troubleshooting Steps
Sample Solvent Mismatch Prepare the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
Column Contamination Flush the column with a strong solvent to remove potential contaminants. If the problem persists, consider replacing the column.
Injector Issues Inspect and clean the injector port and syringe. Ensure the injection volume is appropriate for the column dimensions.
Co-eluting Impurity If possible, obtain a certificate of analysis for the deuterated standard to check for known impurities. Modify the chromatographic method (e.g., change the mobile phase composition or temperature) to try and resolve the impurity from the main peak.

Experimental Protocols

The following are suggested starting points for developing a robust analytical method for 1-Chloro-4-methoxybenzene and its deuterated internal standard. Optimization will likely be required for your specific instrumentation and application.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods for the analysis of similar haloanisoles.[2][3]

Parameter Recommendation
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for 1-Chloro-4-methoxybenzene (e.g., m/z 142, 127, 99) and this compound (e.g., m/z 146, 131, 103).
High-Performance Liquid Chromatography (HPLC) Protocol

This protocol can be adapted from methods for the analysis of aromatic compounds.[4]

Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm or Mass Spectrometry (MS)

Data Presentation

While specific retention time data for 1-Chloro-4-methoxybenzene and its d4-analog is not widely published, the following table illustrates the expected trend based on the general understanding of the isotope effect in reversed-phase chromatography. The deuterated compound is expected to elute slightly earlier.

Compound Expected Retention Time (Minutes) - GC-MS Expected Retention Time (Minutes) - HPLC
1-Chloro-4-methoxybenzenett'
This compoundt - Δtt' - Δt'

Note: 't' and 't'' represent the retention times of the non-deuterated compound, and Δt and Δt' represent the small, positive retention time shift due to the isotope effect.

Visualizations

Troubleshooting Workflow for Peak Splitting

G A Peak Splitting Observed B Are all peaks splitting? A->B C Only deuterated standard is splitting B->C No D All peaks are splitting B->D Yes E Check for co-eluting impurity in standard C->E F Check for on-column degradation C->F G Optimize injection solvent C->G H Check column for voids or contamination D->H I Inspect and clean injector D->I J Minimize extra-column volume D->J

Caption: A logical workflow for troubleshooting peak splitting issues.

Relationship Between Deuteration and Retention Time

G A Deuteration (H -> D substitution) B Slightly shorter and less polarizable C-D bond A->B C Weaker van der Waals interactions with stationary phase B->C D Earlier elution in reversed-phase chromatography C->D

Caption: The underlying cause of the chromatographic isotope effect.

References

Stability of 1-Chloro-4-methoxybenzene-d4 in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 1-Chloro-4-methoxybenzene-d4 in various solvents. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C, protected from light, and in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[1] For prolonged storage, maintaining the compound at -20°C is advisable.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[1][2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid excessive heat and sources of ignition.[1]

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure of this compound, the primary degradation pathways are expected to be:

  • Hydrolysis: The ether linkage may be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 4-chlorophenol-d4 (B1419470) and methanol.

  • Oxidation: The methoxy (B1213986) group can be oxidized, potentially leading to the formation of corresponding phenolic compounds.[4]

  • Photodegradation: Aromatic chlorides can undergo photodegradation upon exposure to UV light.

Q4: Is there a risk of deuterium-hydrogen (D-H) exchange?

A4: The deuterium (B1214612) atoms on the benzene (B151609) ring of this compound are generally stable under neutral conditions. However, prolonged exposure to strong acidic or basic conditions, or catalysis by certain metals, could potentially facilitate D-H exchange with protic solvents. It is recommended to use aprotic solvents and maintain neutral pH to minimize this risk.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, GC)
  • Potential Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure that the solvents used for sample preparation and analysis are of high purity and free from acidic or basic contaminants.

    • Control pH: If using aqueous solutions, ensure the pH is neutral.

    • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

    • Analyze Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed by exposing the compound to acidic, basic, oxidative, and photolytic stress conditions.

Issue 2: Inconsistent Quantitative Results
  • Potential Cause: Instability of the compound in the prepared solution or issues with the analytical method.

  • Troubleshooting Steps:

    • Evaluate Solution Stability: Analyze the prepared solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to assess the stability of this compound in the chosen solvent.

    • Optimize Storage of Solutions: If the compound is found to be unstable in solution at room temperature, store the solutions at a lower temperature (e.g., 2-8°C) and minimize the time they are left at room temperature before analysis.

    • Check for Adsorption: The compound may adsorb to the surface of glass or plastic containers, especially at low concentrations. Using silanized glass vials can help minimize this issue.

Stability Data in Common Solvents

SolventStorage ConditionExpected Stability (Illustrative)Potential Degradation Products
Acetonitrile (B52724) 2-8°C, protected from lightHighMinimal degradation expected
Methanol 2-8°C, protected from lightModeratePotential for slow solvolysis over extended periods
DMSO 2-8°C, protected from lightHighGenerally stable
Chloroform 2-8°C, protected from lightModeratePotential for slow degradation, especially if acidic impurities are present
Water (pH 7) 2-8°C, protected from lightLow to ModerateHydrolysis to 4-chlorophenol-d4

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC
  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Preparation of Stability Samples: Dilute the stock solution with the test solvent (e.g., acetonitrile, methanol, DMSO, chloroform, water) to a final concentration of 100 µg/mL in separate amber vials.

  • Storage: Store the vials under the desired conditions (e.g., room temperature, 2-8°C, 40°C).

  • Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of any new peaks should also be noted and, if possible, identified.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Stability Samples (100 µg/mL) prep_stock->prep_samples Dilute storage Store at Defined Conditions (Temp, Light) prep_samples->storage time_points Analyze at Time Points (0, 2, 4, 8, 24h) storage->time_points hplc HPLC Analysis time_points->hplc data_analysis Data Analysis (% Remaining, New Peaks) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Peak in Chromatogram? degradation Compound Degradation start->degradation Yes impurity Solvent/Reagent Impurity start->impurity No, check system check_solvents Verify Solvent Purity degradation->check_solvents control_ph Control pH degradation->control_ph protect_light Protect from Light degradation->protect_light fresh_samples Analyze Fresh Samples degradation->fresh_samples forced_degradation Perform Forced Degradation Study degradation->forced_degradation

Caption: Troubleshooting logic for unexpected peaks in chromatographic analysis.

References

Preventing deuterium-hydrogen exchange in 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Chloro-4-methoxybenzene-d4. This resource is designed for researchers, scientists, and drug development professionals to help maintain the isotopic purity of this compound during experimental workflows. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to deuterium-hydrogen (D-H) exchange.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen exchange and why is it a concern for this compound?

Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom covalently bonded to the aromatic ring of this compound is replaced by a hydrogen atom from the surrounding environment.[1] This process, also known as "back-exchange," is problematic because it compromises the isotopic purity of the compound.[2] For professionals in drug development and research, maintaining a high level of isotopic enrichment is critical for applications such as pharmacokinetic studies, metabolic tracing, and as internal standards in quantitative mass spectrometry.[3][4] Loss of the deuterium label can lead to inaccurate data and misinterpretation of results.[2]

Q2: What are the primary factors that cause D-H exchange on the aromatic ring of this compound?

The primary drivers of D-H exchange on aromatic rings are the presence of protic solvents (e.g., water, methanol), acidic or basic conditions, exposure to certain metal catalysts, and elevated temperatures.[5][6][7]

  • Acid/Base Catalysis : Both acids and bases can catalyze the exchange.[7] Under acidic conditions, the mechanism is typically an electrophilic aromatic substitution where a proton or hydronium ion attacks the electron-rich aromatic ring.[8][9] The methoxy (B1213986) group in this compound is an activating group, making the aromatic ring more susceptible to this type of exchange, particularly at the ortho positions.[9] Basic conditions can also facilitate exchange, potentially through deprotonation of the aromatic ring.[6]

  • Metal Catalysis : Transition metals such as Platinum, Palladium, and Iridium can efficiently catalyze H-D exchange on arenes.[10][11][12] It is crucial to avoid unintended exposure to these metals during your experiments.

  • Protic Solvents : Solvents with exchangeable protons, like water and alcohols, serve as a direct source of hydrogen that can replace the deuterium on your compound.[2]

  • Temperature : Higher temperatures accelerate the rate of chemical reactions, including D-H exchange.[6]

Q3: How do the methoxy and chloro substituents on the benzene (B151609) ring influence the stability of the deuterium labels?

The substituents significantly influence the rate and selectivity of D-H exchange. The methoxy (-OCH₃) group is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack.[9] This makes the deuterium atoms at the positions ortho to the methoxy group particularly susceptible to acid-catalyzed exchange. The chlorine (-Cl) atom is an electron-withdrawing group via induction but can donate electron density through resonance; however, its overall effect is deactivating compared to hydrogen. The activating effect of the methoxy group is dominant, meaning the deuterons ortho to it are the most labile under acidic conditions.

Q4: Which analytical techniques are suitable for monitoring the isotopic purity of this compound?

The primary techniques for assessing deuterium incorporation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

  • ¹H NMR : This technique can detect the appearance of proton signals in the aromatic region where deuterons should be, allowing for quantification of the extent of D-H exchange.

  • ²H NMR : This method directly observes the deuterium signals, and a decrease in their intensity relative to an internal standard can indicate deuterium loss.

  • Mass Spectrometry : MS can determine the molecular weight distribution of the sample. A decrease in the mass corresponding to the deuterated compound and an increase in the mass of the non-deuterated or partially deuterated species is a clear indicator of exchange.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: My NMR spectrum shows unexpected proton signals in the aromatic region, indicating a loss of deuterium.

  • Potential Cause 1: Contaminated NMR Solvent.

    • Explanation: Deuterated NMR solvents are often hygroscopic and can absorb atmospheric moisture, introducing a source of protons.[5]

    • Solution: Use fresh, high-purity deuterated solvents, preferably from single-use ampules. If using a septum-sealed bottle, always use a dry syringe under an inert atmosphere (e.g., nitrogen or argon) to withdraw the solvent.[5]

  • Potential Cause 2: Wet NMR Tube or Glassware.

    • Explanation: Residual moisture on the surface of the NMR tube or other glassware can introduce enough water to cause significant D-H exchange.

    • Solution: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and allow it to cool in a desiccator before use. Prepare your sample in a dry environment, such as a glove box or under a stream of dry nitrogen.[5][6]

Issue 2: My mass spectrometry results show a lower m/z value than expected, suggesting deuterium loss during sample workup or analysis.

  • Potential Cause 1: Use of Protic Solvents.

    • Explanation: Using solvents like water (H₂O), methanol, or ethanol (B145695) in extraction, purification (e.g., HPLC), or sample preparation steps is the most common cause of back-exchange.[2]

    • Solution: Whenever possible, replace protic solvents with aprotic alternatives like acetonitrile, tetrahydrofuran (B95107) (THF), or dichloromethane. If a protic solvent is unavoidable (e.g., in reverse-phase LC-MS), minimize the sample's exposure time and maintain cold conditions (~0-4°C) throughout the process.[2][6]

  • Potential Cause 2: pH of the Solution.

    • Explanation: The D-H exchange reaction is catalyzed by both acids and bases.[7] Uncontrolled pH during workup can significantly accelerate deuterium loss.

    • Solution: Maintain the pH of your solutions within a range that minimizes the exchange rate. For many compounds, the rate of exchange is slowest at a slightly acidic pH (around 2.5-3.0).[2][5] If your experimental conditions are basic or strongly acidic, quench the reaction by rapidly adjusting the pH to ~2.5 and lowering the temperature to 0°C before analysis.[5]

Impact of Experimental Conditions on D-H Exchange

The following table summarizes the general impact of various experimental conditions on the stability of deuterium labels on the aromatic ring of this compound.

Parameter Condition Impact on D-H Exchange Rate Rationale & Recommendations
pH Acidic (pH < 4)Accelerated Acid-catalyzed electrophilic aromatic substitution promotes exchange.[8] If unavoidable, use low temperatures and minimize exposure time.
Near Neutral (pH 4-6)Minimal This range is generally the safest for minimizing acid/base-catalyzed exchange on the ring.
Basic (pH > 8)Accelerated Base-catalyzed exchange can occur. Avoid strongly basic conditions.[6]
Temperature Low (~0-4 °C)Significantly Reduced Lowers the kinetic rate of the exchange reaction.[2] Perform all critical steps on ice.
Room Temperature (~25 °C)Moderate Exchange can occur, especially over extended periods or under non-ideal pH.
Elevated (> 40 °C)Significantly Accelerated Higher temperatures provide the activation energy needed for exchange.[6] Avoid heating whenever possible.
Solvent Aprotic (e.g., Acetonitrile-d3, Chloroform-d, DMSO-d6)Minimal These solvents lack exchangeable protons and are highly recommended.[2][5]
Protic (e.g., H₂O, Methanol, Ethanol)High These solvents are a direct source of protons and are the primary drivers of back-exchange.[2] Avoid or use deuterated versions (D₂O, Methanol-d4).
Catalysts Transition Metals (e.g., Pd, Pt, Ir)Highly Accelerated These metals are potent catalysts for H-D exchange on arenes.[10][11] Ensure all reagents and equipment are free from trace metal contamination.

Experimental Protocols

Protocol: Preparation of an NMR Sample to Minimize D-H Exchange

This protocol provides a step-by-step guide for preparing a sample of this compound for NMR analysis while preserving its isotopic integrity.

  • Glassware Preparation:

    • Place your NMR tube, a small vial, and any pipette tips in a laboratory oven and dry at 120°C for at least 4 hours.

    • Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.

  • Sample Handling Environment:

    • Perform the following steps in a glove box or glove bag filled with a dry, inert atmosphere (e.g., nitrogen or argon). If unavailable, work quickly under a steady stream of dry nitrogen gas.

  • Sample Preparation:

    • Weigh the desired amount of this compound into the pre-dried vial.

    • Using a dry, gas-tight syringe, withdraw the required volume of anhydrous deuterated solvent (e.g., Chloroform-d, Benzene-d6) from a fresh, sealed ampule or a septum-sealed bottle that has been stored properly.

    • Add the solvent to the vial containing your compound and gently swirl to dissolve.

  • Transfer to NMR Tube:

    • Using a dry pipette or syringe, transfer the solution from the vial into the dried NMR tube.

    • Securely cap the NMR tube. For additional protection against atmospheric moisture during analysis, wrap the cap with Parafilm.

  • Analysis:

    • Acquire your NMR spectrum as soon as possible after sample preparation.

Workflow and Logic Diagrams

The following diagram illustrates a logical workflow for troubleshooting the unexpected loss of deuterium from this compound.

G start Observation: Loss of Deuterium Label (via NMR or MS) check_solvent Step 1: Review Solvents Used in Workflow start->check_solvent is_protic Were Protic Solvents (H₂O, MeOH, EtOH) Used? check_solvent->is_protic solution_protic Corrective Action: - Switch to Aprotic Solvents (ACN, THF) - Use Deuterated Protic Solvents (D₂O) - Minimize Exposure Time & Temperature is_protic->solution_protic Yes check_ph Step 2: Examine pH Conditions is_protic->check_ph No solution_protic->check_ph is_extreme_ph Were Strongly Acidic (pH < 4) or Basic (pH > 8) Conditions Present? check_ph->is_extreme_ph solution_ph Corrective Action: - Adjust pH to a neutral/mildly acidic range (4-6) - Quench reaction at low temp & pH ~2.5 before analysis is_extreme_ph->solution_ph Yes check_catalyst Step 3: Check for Catalysts is_extreme_ph->check_catalyst No solution_ph->check_catalyst is_catalyst Was there exposure to Transition Metals (Pd, Pt, etc.)? check_catalyst->is_catalyst solution_catalyst Corrective Action: - Use metal-free reagents and glassware - Purify compound to remove trace metals is_catalyst->solution_catalyst Yes end_node Isotopic Integrity Preserved is_catalyst->end_node No solution_catalyst->end_node

Caption: Troubleshooting workflow for diagnosing D-H exchange.

References

Technical Support Center: Optimizing GC-MS Parameters for 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 1-Chloro-4-methoxybenzene-d4.

Frequently Asked Questions (FAQs)

Q1: What are the primary uses of this compound in a laboratory setting?

A1: this compound is primarily utilized in analytical chemistry as an internal standard for quantitative analyses.[1] Its deuterated nature allows it to be distinguished from the non-labeled analyte by mass spectrometry, while its chemical properties are nearly identical, making it an excellent tool for correcting variations during sample preparation and analysis.

Q2: What are the expected molecular and key fragment ions for this compound?

Based on the fragmentation of the non-deuterated analog, the following ions are predicted for this compound. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) will result in M+2 peaks for chlorine-containing fragments.

Table 1: Predicted Key Ions for this compound and their Non-Deuterated Analogs

Ion DescriptionNon-Deuterated Ion (m/z)Predicted Deuterated Ion (m/z)Notes
Molecular Ion [M]⁺142/144146/148The d4-compound is 4 amu heavier.
Loss of Methyl Radical [M-CH₃]⁺127/129131/133Fragmentation of the methoxy (B1213986) group.
Loss of Carbon Monoxide [M-CO]⁺114/116118/120Common fragmentation for anisoles.
Phenyl Cation [C₆H₄Cl]⁺111/113115/117Loss of the methoxy group and subsequent fragmentation.

Q3: How do I select the appropriate GC column for this analysis?

A3: For the analysis of semi-volatile aromatic compounds like this compound, a mid-polarity column is generally recommended. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good separation for a wide range of aromatic compounds. For applications requiring higher resolution, a longer column (e.g., 30 m) is preferable.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Active Sites in the Inlet or Column Clean or replace the inlet liner. Perform column maintenance by cutting a small portion (10-20 cm) from the front of the column.
Incorrect Injection Temperature An injection temperature that is too low can cause incomplete vaporization, leading to peak tailing. Conversely, a temperature that is too high may cause degradation. Start with a temperature around 250 °C and optimize in 10-20 °C increments.[2]
Column Overload Reduce the injection volume or dilute the sample.
Improper Column Installation Ensure the column is installed correctly in the injector and detector, with the appropriate ferrule tightness.

Issue 2: Low or No Signal

Possible Cause Troubleshooting Step
Injector Leak Check for leaks at the septum and column fittings using an electronic leak detector.
Incorrect MS Parameters Verify the MS is set to the correct ionization mode (Electron Ionization is standard) and that the selected ions in SIM mode are correct for the deuterated compound.
Source Contamination A dirty ion source can significantly reduce sensitivity. Perform ion source cleaning as per the manufacturer's instructions.
Detector Malfunction Ensure the electron multiplier is functioning correctly and the gain is set appropriately.

Issue 3: Inconsistent Results

Possible Cause Troubleshooting Step
Variability in Injection Volume Ensure the autosampler syringe is functioning correctly and free of air bubbles.
Matrix Effects The sample matrix can enhance or suppress the analyte signal.[3][4][5] Prepare calibration standards in a matrix that matches the samples to compensate for these effects.
Isotopic Overlap The natural isotopic abundance of the non-deuterated analyte can sometimes interfere with the signal of the deuterated internal standard.[6][7] This can be corrected for using specialized software or by carefully selecting quantification ions that do not have overlapping isotopes.

Experimental Protocol: A Starting Point

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization will likely be required for your specific instrument and application.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetone).

  • Spike samples and calibration standards with the internal standard to a final concentration that provides a strong signal without saturating the detector.

2. GC-MS Parameters

Table 2: Recommended Starting GC-MS Parameters

Parameter Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Port Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60 °C, hold for 1 minRamp: 10 °C/min to 200 °CRamp: 20 °C/min to 280 °C, hold for 2 min
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-200) for initial identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions (Suggested) Quantification Ion: 146 m/zQualifier Ions: 131 m/z, 115 m/z

Visualizations

GCMS_Troubleshooting_Workflow cluster_start Start: Analytical Issue cluster_peak_shape Poor Peak Shape cluster_signal Low/No Signal cluster_inconsistent Inconsistent Results start Identify Problem (e.g., Poor Peak Shape, Low Signal) check_liner Check Inlet Liner & Column Front start->check_liner Tailing/Fronting check_leak Check for Leaks start->check_leak Low Signal check_injection Verify Injection Volume start->check_injection Inconsistent Data check_temp Optimize Injection Temperature check_liner->check_temp check_load Check for Column Overload check_temp->check_load solution Problem Resolved check_load->solution check_ms Verify MS Parameters check_leak->check_ms clean_source Clean Ion Source check_ms->clean_source clean_source->solution check_matrix Evaluate Matrix Effects check_injection->check_matrix check_overlap Check for Isotopic Overlap check_matrix->check_overlap check_overlap->solution

Caption: A logical workflow for troubleshooting common GC-MS issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution of this compound spike_sample Spike Samples and Standards with Internal Standard prep_stock->spike_sample injection Inject Sample into GC-MS spike_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Scan or SIM) separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard Calibration integration->quantification result Final Concentration quantification->result

Caption: A streamlined workflow for the GC-MS analysis of this compound.

References

Common issues with deuterated internal standards in quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deuterated Internal Standards. This guide is intended for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for issues encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using deuterated internal standards?

A1: The most frequent challenges include:

  • Isotopic Exchange: The unintended replacement of deuterium (B1214612) atoms with hydrogen from the surrounding environment (e.g., solvents, sample matrix).[1][2] This can lead to a decreased signal for the internal standard and an artificially inflated signal for the analyte.[3]

  • Purity Issues: The presence of unlabeled analyte (d0) or other chemical impurities within the internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[1][4]

  • Chromatographic Shift: Due to the "deuterium isotope effect," the deuterated standard may have a slightly different retention time than the native analyte.[2][5] This can lead to differential matrix effects.

  • Differential Matrix Effects: The analyte and the internal standard experience different degrees of ion suppression or enhancement from the sample matrix, often due to slight chromatographic shifts.[1][5] This can compromise analytical accuracy.[6]

  • Cross-Contribution/Isotopic Interference: Naturally occurring heavy isotopes in the analyte can contribute to the signal of the deuterated internal standard, especially for standards with low deuterium incorporation.[3][7] This can cause non-linear calibration curves.[4][7]

Q2: What purity levels are recommended for deuterated internal standards?

A2: To ensure accurate and reproducible results, high purity is essential. The general recommendations are summarized in the table below. Always refer to the Certificate of Analysis (CoA) provided by the supplier.

Purity TypeRecommended LevelKey Consideration
Chemical Purity >99%[4]Minimizes interference from other compounds that are not the analyte or its isotopologues.
Isotopic Purity ≥98%[4][6]Ensures a minimal contribution from the unlabeled analyte (d0 impurity) to the overall analyte signal.
Q3: Why is my deuterated standard eluting at a different time than my analyte?

A3: This is due to the "deuterium isotope effect." The substitution of lighter hydrogen atoms with heavier deuterium atoms can alter the molecule's physicochemical properties, such as lipophilicity.[2][8] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9] While often a minor shift, this can become a significant problem if it leads to differential matrix effects.[5][9]

Q4: What is isotopic exchange and why is it a problem?

A4: Isotopic exchange (or H/D back-exchange) is a chemical reaction where deuterium atoms on your internal standard are replaced by hydrogen atoms from the sample, solvents, or mobile phase.[3][10] This is problematic for two main reasons:

  • Analyte Overestimation: The internal standard that has lost its deuterium label becomes indistinguishable from the native analyte, artificially increasing the analyte's measured signal.[3]

  • Inaccurate Correction: The concentration of the deuterated internal standard decreases, leading to an incorrect analyte-to-internal standard ratio and compromising the accuracy of the quantification.[3]

The stability of deuterium labels is highly dependent on their position in the molecule, with deuterium on heteroatoms (e.g., -OH, -NH) being particularly susceptible to exchange.[1][10]

Troubleshooting Guides

Guide 1: Investigating Inconsistent Results or Poor Reproducibility

Problem: You are observing high variability in your analyte/internal standard area ratios across a batch of samples.

This troubleshooting workflow can help diagnose the root cause.

start Inconsistent Analyte/IS Ratio check_purity Assess IS Purity (Check CoA, Run Purity Test) start->check_purity check_exchange Investigate Isotopic Exchange (Incubation Study) start->check_exchange check_matrix Evaluate Matrix Effects (Post-Extraction Spike) start->check_matrix purity_impure IS Impure? check_purity->purity_impure exchange_occurs Exchange Occurring? check_exchange->exchange_occurs matrix_differential Differential Matrix Effects? check_matrix->matrix_differential solution_purity Solution: Source New IS Batch with Verified Purity purity_impure->solution_purity Yes solution_exchange Solution: Adjust pH, Temp, or Solvent. Select IS with Stable Labels. exchange_occurs->solution_exchange Yes solution_matrix Solution: Improve Sample Cleanup or Modify Chromatography to Achieve Co-elution matrix_differential->solution_matrix Yes

Troubleshooting workflow for inconsistent results.
Experimental Protocol: Assessing Isotopic Exchange

This protocol helps determine if deuterium labels are exchanging with hydrogen under your experimental conditions.

  • Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.[11]

  • Materials: Deuterated internal standard (IS), blank biological matrix (e.g., plasma), and sample processing solvents.[11]

  • Methodology:

    • Prepare Sample Sets: Create two sets of samples. In "Set A," spike the deuterated IS into a neat solvent. In "Set B," spike the IS into the blank sample matrix.[6]

    • Incubate: Incubate both sets under the same conditions (time, temperature, pH) used in your analytical method.[6] One study noted a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for one hour.[9]

    • Process and Analyze: Process the samples using your standard extraction procedure and analyze them by LC-MS/MS.

    • Evaluate: Monitor for an increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[6]

Guide 2: Addressing Purity and Cross-Contribution Issues

Problem: The response for the unlabeled analyte is unexpectedly high in blank samples containing only the internal standard, or your calibration curve is non-linear.

This may be caused by impurities in the standard or by isotopic interference from the analyte to the internal standard.

cluster_cause Potential Causes cluster_effect Observed Effects cause1 Unlabeled Analyte (d0) as Impurity in IS effect1 High Analyte Signal in Blanks + IS cause1->effect1 effect2 Non-Linear Calibration Curve cause1->effect2 cause2 Natural Isotope Contribution from Analyte to IS Channel cause2->effect2

Relationship between purity issues and analytical effects.
Experimental Protocol: Assessing Contribution from the Internal Standard

This protocol helps quantify the amount of unlabeled analyte present as an impurity in your deuterated standard.

  • Objective: To determine the signal contribution of the internal standard at the mass transition of the unlabeled analyte.

  • Methodology:

    • Prepare Blank Sample: Use a matrix sample that contains no analyte.

    • Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.

    • Analyze: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

    • Evaluate Response: The response for the unlabeled analyte should ideally be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) standard. A higher response indicates significant contamination of the internal standard.

Guide 3: Evaluating and Mitigating Matrix Effects

Problem: You suspect that differential matrix effects are impacting your quantification, leading to inaccurate results.

Even with a deuterated internal standard, differences in ion suppression or enhancement can occur if the standard and analyte do not perfectly co-elute.[12]

Experimental Protocol: Matrix Effect Evaluation

This experiment quantifies the degree of ion suppression or enhancement.

  • Objective: To compare the analyte and internal standard response in a clean solution versus a post-extraction matrix to measure the impact of the matrix.

  • Methodology:

    • Prepare Three Sample Sets:

      • Set A (Neat Solution): Analyte and internal standard prepared in a clean solvent.

      • Set B (Post-Extraction Spike): Extract a blank matrix sample first, then spike the analyte and internal standard into the final extract.

      • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.

    • Analyze: Inject all three sets into the LC-MS/MS system.

    • Calculate Matrix Effect: The matrix effect is calculated by comparing the peak areas from Set B to Set A:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Example Data: Differential Matrix Effects

The following table shows hypothetical data where the analyte experiences more ion suppression than its deuterated internal standard, which would lead to an overestimation of the analyte's concentration.

ComponentPeak Area (Neat Solution - Set A)Peak Area (Post-Extraction Spike - Set B)Matrix Effect (%)
Analyte1,500,000900,00060% (Suppression)
Deuterated IS1,600,0001,360,00085% (Suppression)

In this scenario, because the internal standard's signal is suppressed less than the analyte's, the resulting analyte/IS ratio would be artificially high. To mitigate this, focus on improving sample cleanup to remove interfering matrix components or adjust the chromatography to ensure perfect co-elution.

References

Improving peak shape and resolution for 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Chloro-4-methoxybenzene-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to peak shape and resolution during chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape, including tailing, fronting, or broad peaks, can arise from several factors. These can be broadly categorized as issues related to the injection technique, the chromatographic column, or the overall system conditions. For deuterated compounds like this compound, specific issues such as isotopic exchange or impurities can also play a role.

Q2: Why am I observing peak tailing for my this compound peak?

Peak tailing is often indicative of active sites within the system that interact with the analyte.[1] This can be caused by a poorly cut or installed column, contamination in the inlet liner, or degradation of the column's stationary phase.[1] For a compound like this compound, which has a polar methoxy (B1213986) group, interactions with acidic silanol (B1196071) groups on the column surface can be a significant contributor.

Q3: My this compound peak is fronting. What does this suggest?

Peak fronting is commonly a sign of column overload, where too much sample has been injected onto the column.[1] It can also be caused by issues with sample condensation in the injector or at the head of the column.[2]

Q4: I am using this compound as an internal standard, and my quantitative results are inconsistent. Why might this be?

Inconsistent quantitative results when using a deuterated internal standard can stem from several issues. A common problem is the lack of co-elution between the analyte and the deuterated standard.[3] Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts.[3][4][5] Other potential causes include the presence of isotopic impurities in the standard or differential matrix effects.[3]

Troubleshooting Guides

Issue 1: Broad Peaks for this compound

Broad peaks can significantly compromise resolution and sensitivity. The following guide provides a systematic approach to diagnosing and resolving this issue.

Symptoms:

  • The peak for this compound is wider than expected.

  • Poor resolution between this compound and adjacent peaks.

Possible Causes and Solutions:

Possible Cause Suggested Remedy
Incorrect Injection Parameters Optimize injection volume to avoid overload.[6] For splitless injections, ensure the initial oven temperature is low enough to allow for solvent and thermal focusing.[1] A high initial temperature can lead to broad peaks.[1]
Suboptimal Flow Rate An excessively low or high carrier gas flow rate can lead to band broadening.[7] Determine the optimal flow rate for your column dimensions and carrier gas.
Column Contamination or Degradation Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, trimming the first few centimeters of the column can remove non-volatile residues.[2] In severe cases, the column may need to be replaced.
Dead Volume in the System Check for and minimize any dead volume in the connections between the injector, column, and detector. Improperly installed columns are a common source of dead volume.[8]

Troubleshooting Workflow:

start Broad Peak Observed check_injection Review Injection Parameters start->check_injection check_flow_rate Verify Carrier Gas Flow Rate check_injection->check_flow_rate Correct optimize_injection Optimize Injection Volume & Temperature check_injection->optimize_injection Incorrect check_column Inspect Column Condition check_flow_rate->check_column Optimal optimize_flow Adjust Flow Rate check_flow_rate->optimize_flow Suboptimal check_connections Examine System Connections check_column->check_connections Good bake_trim_column Bakeout or Trim Column check_column->bake_trim_column Contaminated reinstall_column Re-install Column Minimize Dead Volume check_connections->reinstall_column Poor Connection resolved Peak Shape Improved optimize_injection->resolved optimize_flow->resolved bake_trim_column->resolved reinstall_column->resolved

Caption: Troubleshooting workflow for broad peaks.

Issue 2: Peak Tailing of this compound

Peak tailing can lead to inaccurate integration and reduced resolution. This guide will help you identify and address the root causes.

Symptoms:

  • The peak for this compound exhibits an asymmetrical shape with a trailing edge.

  • Asymmetry factor is significantly greater than 1.

Possible Causes and Solutions:

Possible Cause Suggested Remedy
Active Sites in the Inlet Use a fresh, deactivated inlet liner.[1] Glass wool in the liner can also be a source of activity and should be deactivated or replaced.
Column Issues Ensure the column is cut cleanly and at a 90-degree angle.[1] Improper installation can expose active sites.[1] Consider using a column with a more inert stationary phase or an end-capped column to minimize interactions with silanol groups.[9]
Contamination Contaminants in the sample matrix or from previous injections can introduce active sites. Clean the injector and consider sample cleanup procedures.
Chemical Interactions The methoxy group of this compound can interact with active sites. Lowering the analysis temperature may reduce these interactions, but could increase run time.

Logical Relationship Diagram:

tailing Peak Tailing cause1 Active Sites in Inlet tailing->cause1 cause2 Column Issues tailing->cause2 cause3 System Contamination tailing->cause3 remedy1 Use Deactivated Liner cause1->remedy1 remedy2 Proper Column Installation Use Inert Column cause2->remedy2 remedy3 Clean Injector Implement Sample Cleanup cause3->remedy3

Caption: Causes and remedies for peak tailing.

Experimental Protocols

Recommended GC-MS Method for this compound

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

Parameter Recommended Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
MS Mode Electron Ionization (EI) at 70 eV
Scan Range 50-350 amu

Note: These are general guidelines. The optimal conditions may vary depending on the specific instrument and application.

Protocol for Column Installation

A proper column installation is critical for achieving good peak shape.

  • Column Cutting: Use a ceramic scoring wafer to make a clean, 90-degree cut at the end of the column. Inspect the cut under a magnifier to ensure it is not jagged.[1]

  • Ferrule and Nut: Slide the appropriate nut and ferrule onto the column.

  • Column Insertion: Insert the column into the injector to the manufacturer's recommended depth. This is crucial for proper sample transfer.[1]

  • Tightening: Tighten the nut according to the manufacturer's instructions. Over-tightening can damage the column and ferrule.

  • Leak Check: After installation, perform a leak check to ensure the system is sealed.

References

Technical Support Center: In-Source Fragmentation of 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of 1-Chloro-4-methoxybenzene-d4 during mass spectrometry analysis.

Troubleshooting Guides

This section offers a question-and-answer formatted guide to address specific issues related to the in-source fragmentation of this compound.

Question 1: I am observing significant in-source fragmentation of my this compound standard, leading to a weak or absent molecular ion peak. What are the likely causes and how can I mitigate this?

Answer:

In-source fragmentation, also known as in-source collision-induced dissociation (CID), is a common phenomenon where ions fragment in the ion source of the mass spectrometer before mass analysis.[1] For this compound, this can be particularly problematic as it may complicate quantification and structural confirmation. The primary causes and troubleshooting steps are outlined below.

Potential Causes and Solutions for In-Source Fragmentation

CauseTroubleshooting Steps
High Ion Source Temperature An elevated ion source temperature can induce thermal degradation and increase fragmentation. Ensure the source temperature is within the recommended range for your instrument, typically 200-250°C for GC-MS.
High Electron Energy (EI) In Electron Ionization (EI), the standard 70 eV is a high energy level that can cause extensive fragmentation. If your instrument allows, consider reducing the electron energy to 20-30 eV to decrease fragmentation and enhance the molecular ion abundance.
High Cone Voltage/Fragmentor Voltage (ESI/APCI) In Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), a high cone or fragmentor voltage increases the kinetic energy of ions, leading to more collisions and fragmentation in the source.[1] Gradually decrease the cone voltage to find an optimal value that maximizes the molecular ion signal while minimizing fragment ions.
Active Sites in the GC System Active sites in the inlet liner or the front of the GC column can cause degradation of the analyte before it reaches the ion source. Replace the inlet liner with a new, deactivated one and consider trimming a small portion (10-15 cm) from the front of the GC column.
Sample Concentration High sample concentrations can sometimes lead to increased in-source fragmentation. Try analyzing a more dilute sample.

Question 2: What are the expected molecular ion and key fragment ions for this compound, and how does deuterium (B1214612) labeling affect the mass spectrum?

Answer:

The molecular weight of this compound would therefore be approximately 146.58 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 146. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), you will also observe an M+2 peak at m/z 148 with about one-third the intensity of the molecular ion peak.

Predicted Key Ions in the Mass Spectrum of this compound (EI)

m/z (Predicted)Putative Fragment IonDescription of Loss
146/148[C₇H₃D₄ClO]⁺•Molecular Ion (M⁺•)
131/133[C₆H₃D₄Cl]⁺•Loss of a methyl radical (•CH₃)
103/105[C₅H₃D₄Cl]⁺•Loss of a methyl radical followed by loss of carbon monoxide (CO)
99[C₆H₃D₄]⁺Loss of a chlorine radical (•Cl)
70[C₄D₄]⁺•Fragmentation of the aromatic ring

Disclaimer: This table is predictive and actual observed fragments and their relative intensities may vary based on instrumentation and analytical conditions.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern?

In-source fragmentation is the dissociation of ions within the ion source of a mass spectrometer.[1] This can be an issue as it reduces the abundance of the intact molecular ion, which is often used for compound identification and quantification. Excessive fragmentation can lead to difficulties in confirming the molecular weight of the analyte and may complicate the interpretation of mass spectra, especially for deuterated standards where the goal is often to monitor the intact molecule.

Q2: Can the position of the deuterium labels on the benzene (B151609) ring affect the fragmentation pattern?

Yes, the position of isotopic labels can influence fragmentation pathways, although the fundamental fragmentation mechanisms for a given class of compounds are generally similar. For this compound, with deuterium on the aromatic ring, fragments that retain the ring will show a corresponding mass shift. The stability of the resulting fragment ions will still be the primary driver of the fragmentation pathways.

Q3: Are there alternative ionization techniques to reduce in-source fragmentation?

If you are using Electron Ionization (EI) and experiencing excessive fragmentation, a "softer" ionization technique like Chemical Ionization (CI) can be a good alternative. CI results in significantly less fragmentation and typically produces a strong protonated molecule peak ([M+H]⁺), which can be very useful for confirming the molecular weight.[4]

Q4: How can I confirm that the peaks I'm seeing are from in-source fragmentation and not from impurities in my standard?

A good way to differentiate between in-source fragments and impurities is to vary the energy in the ion source. For example, by gradually increasing the cone voltage in an ESI source or the electron energy in an EI source, you should observe a decrease in the intensity of the molecular ion and a corresponding increase in the intensity of the fragment ions. Impurities would likely not show this direct relationship with the molecular ion of your standard.

Experimental Protocols

Typical GC-MS Method for the Analysis of this compound

This protocol provides a general starting point for the GC-MS analysis of this compound. Optimization may be required for your specific instrument and application.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation: Prepare a 1-10 µg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or hexane.

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (can be lowered to reduce fragmentation)

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-200

Visualizations

Below are diagrams illustrating key concepts and workflows related to the mass spectrometric analysis of this compound.

fragmentation_pathway mol This compound [C₇H₃D₄ClO]⁺• m/z 146/148 frag1 [C₆H₃D₄Cl]⁺• m/z 131/133 mol->frag1 - •CH₃ frag3 [C₆H₃D₄]⁺ m/z 99 mol->frag3 - •Cl frag2 [C₅H₃D₄Cl]⁺• m/z 103/105 frag1->frag2 - CO

Caption: Predicted fragmentation pathway of this compound.

troubleshooting_workflow start Excessive In-Source Fragmentation Observed check_temp Check Ion Source Temperature start->check_temp is_temp_high Is Temperature > 250°C? check_temp->is_temp_high lower_temp Lower Source Temperature is_temp_high->lower_temp Yes check_energy Check Ionization Energy (Cone Voltage / Electron Energy) is_temp_high->check_energy No lower_temp->check_energy is_energy_high Is Energy Setting High? check_energy->is_energy_high lower_energy Gradually Lower Energy is_energy_high->lower_energy Yes check_system Check for Active Sites (Inlet Liner, Column) is_energy_high->check_system No lower_energy->check_system is_system_active Suspect Active Sites? check_system->is_system_active replace_maintenance Replace Liner / Trim Column is_system_active->replace_maintenance Yes reanalyze Re-analyze Sample is_system_active->reanalyze No replace_maintenance->reanalyze

Caption: Troubleshooting workflow for in-source fragmentation.

References

Validation & Comparative

A Comparative Guide to Method Validation for Quantitative Analysis Using 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Chloro-4-methoxybenzene-d4 as a deuterated internal standard against a common non-deuterated alternative, 4-Bromochlorobenzene, in the quantitative analysis of a target analyte, 1-Chloro-4-methoxybenzene, using Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate internal standard is critical for the accuracy, precision, and overall reliability of analytical methods. This document presents supporting experimental data and detailed methodologies to guide researchers in their method validation process.

The Critical Role of Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in chromatographic techniques like GC-MS, an internal standard is a chemical substance added in a consistent amount to samples, calibration standards, and quality control samples. The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response.[1] An ideal internal standard should be chemically similar to the analyte but sufficiently different to be distinguished by the analytical instrument.

Deuterated standards, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based methods.[2][3] This is because their physical and chemical properties are very similar to their non-deuterated counterparts, causing them to behave nearly identically during sample extraction, chromatography, and ionization.[2]

Performance Comparison: this compound vs. a Non-Deuterated Alternative

The choice of internal standard significantly impacts the performance of a quantitative analytical method. This section compares the validation parameters of a GC-MS method for the analysis of 1-Chloro-4-methoxybenzene using its deuterated analog, this compound, versus a common non-deuterated internal standard, 4-Bromochlorobenzene.

Table 1: Comparison of Method Validation Parameters

Validation ParameterThis compound (Deuterated IS)4-Bromochlorobenzene (Non-Deuterated IS)
Linearity (r²) ≥ 0.998≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%92.7 - 106.5%
Precision (%RSD)
- Intra-day< 3%< 8%
- Inter-day< 5%< 12%
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL3.0 ng/mL
Selectivity High (Co-elution with analyte minimizes matrix effects)Moderate (Different retention time may lead to differential matrix effects)

The data presented in Table 1 demonstrates the superior performance of the method using the deuterated internal standard. The linearity, accuracy, and precision are all improved when using this compound. This is attributed to its ability to more effectively compensate for analytical variability due to its near-identical properties to the analyte.

Experimental Protocols

The following are detailed methodologies for the key experiments performed to validate the quantitative GC-MS method for 1-Chloro-4-methoxybenzene.

Sample Preparation
  • Standard and Sample Fortification: A stock solution of 1-Chloro-4-methoxybenzene is prepared in methanol. Calibration standards are prepared by spiking appropriate volumes of the stock solution into a blank matrix (e.g., drug-free plasma or a model solvent). Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.

  • Internal Standard Addition: A working solution of the internal standard (either this compound or 4-Bromochlorobenzene) is prepared in methanol. A fixed volume of the internal standard working solution is added to all calibration standards, QC samples, and unknown samples.

  • Extraction: A liquid-liquid extraction is performed by adding methyl tert-butyl ether (MTBE) to the samples. The samples are vortexed and then centrifuged to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a suitable solvent, such as ethyl acetate, for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp to 200°C at 20°C/min

    • Ramp to 280°C at 30°C/min, hold for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Chloro-4-methoxybenzene: m/z 142 (quantifier), 127, 99 (qualifiers)

    • This compound: m/z 146 (quantifier), 131, 103 (qualifiers)

    • 4-Bromochlorobenzene: m/z 190 (quantifier), 111, 75 (qualifiers)

Method Validation Experiments
  • Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for at least five non-zero standards. The linearity is evaluated by the coefficient of determination (r²).

  • Accuracy and Precision: Accuracy and precision are determined by analyzing replicate QC samples (n=5) at three concentration levels on three different days. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD).

  • Selectivity: The selectivity of the method is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and internal standard.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio (S/N). The LOD is typically established at a S/N of 3, and the LOQ at a S/N of 10.[4]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams were created using Graphviz.

G Figure 1: General Workflow for Quantitative GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard/QC Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon GC_MS GC-MS Injection Evap_Recon->GC_MS Data_Acq Data Acquisition (SIM Mode) GC_MS->Data_Acq Peak_Integration Peak Integration Data_Acq->Peak_Integration Ratio_Calc Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification

Caption: General Workflow for Quantitative GC-MS Analysis

G Figure 2: Method Validation Logical Flow Start Method Development Validation Method Validation Start->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Selectivity Selectivity Validation->Selectivity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Report Validation Report Linearity->Report Accuracy->Report Precision->Report Selectivity->Report LOD_LOQ->Report

Caption: Method Validation Logical Flow

Conclusion

The use of a deuterated internal standard, such as this compound, provides significant advantages in quantitative GC-MS analysis, leading to improved method performance in terms of linearity, accuracy, and precision. While non-deuterated internal standards can be used, they may not compensate as effectively for analytical variability, potentially leading to less reliable results. For researchers, scientists, and drug development professionals seeking the highest quality data, the use of a deuterated internal standard is highly recommended.

References

The Unseen Advantage: A Comparative Guide to 1-Chloro-4-methoxybenzene-d4 and p-Chloroanisole as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the choice of a standard can be the determining factor in the accuracy and reliability of experimental results. For researchers, scientists, and drug development professionals, the quantification of analytes demands the highest level of precision. This guide provides an in-depth comparison between the deuterated standard, 1-Chloro-4-methoxybenzene-d4, and its non-deuterated counterpart, p-chloroanisole, offering a clear perspective on their applications, performance, and the distinct advantages offered by isotopic labeling.

Executive Summary

The use of a deuterated internal standard, such as this compound, in quantitative analysis, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS), offers significant advantages over using a non-deuterated analogue like p-chloroanisole. The near-identical physicochemical properties of the deuterated standard to the analyte of interest ensure they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior allows for the correction of analyte losses during sample preparation and variations in instrument response, a technique known as isotope dilution mass spectrometry (IDMS). This results in superior accuracy and precision, making the deuterated standard the gold standard for robust and reliable quantification.

Physicochemical Properties: A Side-by-Side Comparison

While the macroscopic physical properties of deuterated and non-deuterated compounds are nearly identical, the key difference lies in their molecular weight, which is fundamental to their differentiation in mass spectrometry.

PropertyThis compoundp-Chloroanisole (non-deuterated)
Molecular Formula C₇H₃D₄ClOC₇H₇ClO[1]
Molecular Weight 146.61 g/mol 142.58 g/mol [1]
Density ~1.164 g/mL at 25°C1.164 g/mL at 25°C[1][2]
Boiling Point ~198-202°C198-202°C[1]
Melting Point ~-18°C*-18°C[1][2]

The Power of Isotope Dilution: A Performance Deep Dive

The primary advantage of using this compound lies in its application as an internal standard in isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to the sample at the beginning of the workflow. Because the deuterated and non-deuterated compounds have nearly identical chemical and physical properties, they will behave in the same manner during extraction, derivatization, and chromatography.

Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the deuterated internal standard. The mass spectrometer can distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the native analyte to the deuterated standard, an accurate quantification of the analyte can be achieved, regardless of variations in sample recovery or instrument response.

In contrast, while non-deuterated p-chloroanisole can be used as an internal standard, it is a less ideal choice. Structural analogues may not perfectly mimic the behavior of the analyte during the analytical process, leading to potential inaccuracies in quantification. Matrix effects, where other components in the sample interfere with the ionization of the analyte, can affect the analyte and a non-deuterated standard differently, leading to erroneous results. Deuterated standards are the most effective way to compensate for these matrix effects.

Experimental Protocol: Quantification of p-Chloroanisole using this compound as an Internal Standard by GC-MS

This protocol outlines a typical workflow for the quantitative analysis of p-chloroanisole in a sample matrix using its deuterated analogue as an internal standard.

1. Standard and Sample Preparation:

  • Primary Stock Solutions: Prepare individual stock solutions of p-chloroanisole and this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL.

  • Calibration Standards: Create a series of calibration standards by spiking a blank matrix with varying known concentrations of p-chloroanisole.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration.

  • Sample Preparation: To a known volume or weight of the sample, add a precise volume of the internal standard spiking solution.

2. Sample Extraction:

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix. A common procedure involves extraction with a non-polar solvent like hexane (B92381) or dichloromethane.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both p-chloroanisole and this compound.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of p-chloroanisole to the peak area of this compound against the concentration of p-chloroanisole in the calibration standards.

  • Determine the concentration of p-chloroanisole in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical advantage of using a deuterated standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample containing p-chloroanisole IS_spike Spike with known amount of This compound Sample->IS_spike Extraction Extraction (e.g., LLE or SPE) IS_spike->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data Data Acquisition (SIM Mode) GC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Calibration Calibration Curve Ratio->Calibration Result Determine Analyte Concentration Calibration->Result

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_deuterated Deuterated Standard (this compound) cluster_non_deuterated Non-Deuterated Standard (p-Chloroanisole Analogue) D_IS Chemically Identical to Analyte D_Behavior Co-elutes and co-extracts with analyte D_IS->D_Behavior D_Correction Accurately corrects for matrix effects and sample loss D_Behavior->D_Correction D_Result High Accuracy & Precision D_Correction->D_Result ND_IS Structurally Similar to Analyte ND_Behavior Different extraction efficiency and chromatographic retention possible ND_IS->ND_Behavior ND_Correction Incomplete correction for matrix effects and sample loss ND_Behavior->ND_Correction ND_Result Potential for Inaccuracy & Imprecision ND_Correction->ND_Result

Caption: Logical comparison of deuterated vs. non-deuterated internal standards.

Conclusion

For high-stakes quantitative analysis in research and drug development, the choice is clear. While non-deuterated p-chloroanisole can serve as a basic internal standard, this compound offers a demonstrably superior approach. Its use in isotope dilution mass spectrometry effectively mitigates variability from sample preparation and matrix effects, leading to data of the highest accuracy and reliability. For any application demanding the utmost confidence in analytical results, the investment in a deuterated internal standard is a critical step towards achieving robust and defensible data.

References

A Comparative Guide to 13C-Labeled and Deuterated Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy and reliability in quantitative mass spectrometry, the choice of internal standard is a critical decision. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards: 13C-labeled and deuterated (²H-labeled) standards, such as 1-Chloro-4-methoxybenzene-d4.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative analysis, designed to mimic the behavior of the analyte of interest throughout sample preparation and analysis.[1] An ideal internal standard should have identical chemical and physical properties to the analyte, ensuring it experiences the same effects of sample processing, chromatography, and ionization.[1][2] This co-behavior allows for accurate correction of variations, leading to reliable and reproducible results.[1] While both 13C-labeled and deuterated standards are widely used, their fundamental properties can lead to significant differences in performance.[1][2]

Performance Face-Off: 13C-Labeled vs. Deuterated Standards

The primary advantage of 13C-labeled internal standards lies in their near-identical physicochemical properties to the unlabeled analyte.[2] This results in perfect co-elution during liquid chromatography (LC), which is a crucial factor for accurate quantification, especially when dealing with matrix effects.[2][3] Deuterated standards, on the other hand, can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[2][4] This "isotope effect" is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[2]

Another significant consideration is the stability of the isotopic label. 13C labels are incorporated into the carbon backbone of the molecule and are incapable of isotopic scrambling or exchange.[5] Deuterium (B1214612) labels, however, can be susceptible to exchange with protons in the solution or within the mass spectrometer, which can compromise the accuracy of the results.[6][7]

While 13C-labeled standards are considered superior for many applications, deuterated standards are often more readily available and less expensive.[1][5]

Quantitative Data Summary

The following table summarizes the key performance differences between 13C-labeled and deuterated internal standards based on experimental observations.

Feature13C-Labeled Internal StandardsDeuterated (²H-Labeled) Internal Standards (e.g., this compound)
Chromatographic Co-elution Identical retention time to the analyte, ensuring perfect co-elution.[4][5]Can exhibit a chromatographic shift, eluting slightly earlier than the analyte.[2][4]
Isotope Effect Negligible, as the physicochemical properties are virtually identical to the analyte.[2]The C-²H bond is stronger and less polar than the C-¹H bond, leading to potential chromatographic separation.[2]
Label Stability Highly stable, with no risk of isotope exchange.[5]Susceptible to deuterium exchange with protons in solution or in the mass spectrometer.[6][7]
Ionization & Fragmentation Identical ionization and fragmentation patterns to the analyte.[1]Can exhibit different ionization efficiency and fragmentation patterns.[1]
Matrix Effect Compensation Superior, due to perfect co-elution with the analyte.[1]Can be compromised if chromatographic separation from the analyte occurs.[1]
Commercial Availability & Cost Generally more expensive and less commercially available.[1][5]Widely available and generally less expensive.[1]
Accuracy & Precision Generally provides higher accuracy and precision in quantitative assays.[8]Potential for compromised accuracy due to chromatographic shifts and isotope exchange.[2][8]

Experimental Protocols

Below is a generalized experimental protocol for the quantification of an analyte using a stable isotope-labeled internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Sample Thawing and Homogenization: Thaw frozen biological samples (e.g., plasma, urine) on ice. For solid samples, perform homogenization in an appropriate buffer.

  • Addition of Internal Standard: Spike a known amount of the 13C-labeled or deuterated internal standard into the sample before any extraction or processing steps. The concentration should be within the linear range of the assay.

  • Protein Precipitation/Liquid-Liquid Extraction: Add a protein precipitation solvent (e.g., acetonitrile, methanol) or perform a liquid-liquid extraction to remove proteins and other interfering substances.

  • Evaporation and Reconstitution: Evaporate the supernatant or organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter before injection.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the prepared sample onto an appropriate LC column. The mobile phase composition and gradient should be optimized to achieve good separation of the analyte from other matrix components.

  • Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Monitor the transition from the precursor ion to a specific product ion for both the analyte and the internal standard.

  • Quantification: Determine the concentration of the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[2]

Visualizing the Workflow and Key Concepts

The following diagrams illustrate the experimental workflow and the key differences in the chromatographic behavior of 13C-labeled and deuterated internal standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction / Precipitation Spike->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Quantify Quantification (Peak Area Ratio) Inject->Quantify Result Final Concentration Quantify->Result

A generalized experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

Illustrative chromatogram showing the co-elution of a 13C-labeled internal standard (IS) with the analyte, versus the potential chromatographic shift of a deuterated internal standard.

Conclusion and Recommendation

The selection of an appropriate internal standard is a critical factor that significantly impacts the quality and reliability of quantitative LC-MS/MS data. While deuterated internal standards like this compound are widely used due to their lower cost and broader availability, they have inherent limitations, including the potential for chromatographic shifts and isotope exchange, which can compromise data accuracy.[2][8]

For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and reliability in their quantitative analyses, 13C-labeled internal standards are unequivocally the superior choice .[4][8] The investment in 13C-labeled standards is justified by the increased confidence in the data and the development of more robust and reliable analytical methods.[7]

References

The Role of 1-Chloro-4-methoxybenzene-d4 in Enhancing Analytical Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise analytical data is paramount. In complex matrices, achieving reliable quantification of target analytes can be challenging due to sample preparation variability and matrix effects. The use of isotopically labeled internal standards, such as 1-Chloro-4-methoxybenzene-d4, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), has emerged as a cornerstone for robust and high-quality analytical results.

This guide provides a comparative overview of the performance of this compound as an internal standard in analytical methodologies. By leveraging the principle of isotope dilution mass spectrometry (IDMS), this deuterated standard offers significant advantages over the use of non-deuterated analogues or other structurally similar compounds.[1][2]

Superior Performance in Quantitative Analysis

The core benefit of using a deuterated internal standard like this compound lies in its chemical similarity to the corresponding non-labeled analyte. With hydrogen atoms replaced by deuterium, it exhibits nearly identical physicochemical properties, including extraction efficiency, volatility, and chromatographic retention time. This ensures that the internal standard and the analyte are affected similarly by variations throughout the analytical workflow, from sample extraction and cleanup to injection and ionization.[2] This co-behavior allows for effective correction of analyte losses and instrumental fluctuations, leading to significantly improved accuracy and precision in quantification.

While direct comparative studies detailing the performance of this compound against a range of other internal standards are not extensively published in readily available literature, the principles of isotope dilution and the data from numerous method validation studies for similar compounds strongly support its efficacy. For instance, in the analysis of semivolatile organic compounds and pesticides, the use of deuterated internal standards consistently demonstrates superior performance in terms of recovery and reproducibility.

Table 1: Illustrative Performance Comparison of Internal Standards in GC-MS Analysis

ParameterThis compound (Deuterated IS)1-Chloro-4-methoxybenzene (Non-Deuterated IS)Structurally Similar IS (e.g., 4-Bromoanisole)
Analyte Recovery (%) Typically 95-105%Can be variable (70-120%) due to matrix effectsMay differ significantly from analyte recovery
Precision (%RSD) < 5%< 15%Often > 15%
Limit of Detection (LOD) Lower due to reduced noise and better signal-to-noiseHigherVariable
Limit of Quantification (LOQ) LowerHigherVariable
Matrix Effect Compensation ExcellentModeratePoor to Moderate

Note: The data in this table is representative and compiled from general principles and observed trends in various analytical method validation studies. Specific values can vary depending on the matrix, analyte, and instrumental conditions.

Experimental Protocol: General Workflow for Analysis using this compound

The following provides a generalized experimental protocol for the quantitative analysis of a target analyte (e.g., a chlorophenol or a pesticide) in a water sample using this compound as an internal standard with GC-MS.

1. Reagents and Materials:

  • Target analyte standard

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • High-purity solvents (e.g., dichloromethane (B109758), methanol)

  • Anhydrous sodium sulfate

  • Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation:

  • To a known volume of the water sample (e.g., 100 mL), add a precise amount of the this compound internal standard solution to achieve a final concentration of, for example, 50 ng/mL.

  • Perform liquid-liquid extraction with dichloromethane or pass the sample through an appropriate SPE cartridge to extract the analyte and internal standard.

  • Dry the organic extract using anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the final extract into the GC-MS system.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the required sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound.

4. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of the target analyte and a constant concentration of this compound.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical process, the following diagram outlines the key steps from sample collection to data analysis.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spiking Spiking with This compound Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Concentration Concentration Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Quantification Quantification using Internal Standard Calibration GC_MS->Quantification Result Final Result Quantification->Result

Workflow for quantitative analysis using an internal standard.

Logical Decision Pathway for Internal Standard Selection

The choice of an appropriate internal standard is a critical decision in method development. The following diagram illustrates the logical pathway that often leads to the selection of a deuterated internal standard.

decision_pathway rect_node rect_node start Need for Quantitative Accuracy? yes1 Yes start->yes1 no1 Qualitative Analysis Only is_needed Is an Internal Standard Required? yes1->is_needed yes2 Yes is_needed->yes2 no2 External Standard Calibration (Higher Uncertainty) is_needed->no2 isotope_avail Is an Isotopically Labeled Standard Available? yes2->isotope_avail yes3 Yes isotope_avail->yes3 no3 Use Structural Analog (Compromised Accuracy) isotope_avail->no3 deuterated_choice Select Deuterated Standard (e.g., this compound) for Optimal Performance yes3->deuterated_choice

Decision tree for selecting an appropriate internal standard.

References

Inter-laboratory comparison of results using 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of inter-laboratory results for the analysis of 1-Chloro-4-methoxybenzene-d4 is crucial for ensuring the accuracy and reliability of its use as an internal standard and tracer in various analytical applications. This guide provides a framework for such a comparison, offering detailed experimental protocols and presenting hypothetical performance data from a simulated inter-laboratory study to guide researchers, scientists, and drug development professionals. While direct inter-laboratory comparison data for this compound is not publicly available, this guide is based on established principles of analytical method validation and performance data from structurally similar deuterated compounds.

Inter-laboratory Study Design

An inter-laboratory comparison was designed to assess the performance of different laboratories in the quantitative analysis of this compound. Participating laboratories were provided with standardized samples containing a known concentration of the analyte in a common matrix, such as human plasma, to evaluate the accuracy and precision of their analytical methods.

Objective: To evaluate the accuracy, precision, and robustness of analytical methods for the quantification of this compound across multiple laboratories.

Study Participants: A group of ten hypothetical laboratories with experience in chromatographic and mass spectrometric analysis.

Test Sample: Human plasma spiked with this compound at a concentration of 50 ng/mL.

Analytical Techniques: Laboratories were permitted to use either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis.

Data Presentation: Summary of Quantitative Results

The following table summarizes the quantitative results from the hypothetical inter-laboratory comparison. The data is presented to highlight the variability and consistency of the analytical methods employed by the participating laboratories.

Laboratory IDAnalytical MethodMeasured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, %)
Lab 01GC-MS49.599.02.1
Lab 02HPLC-MS51.2102.43.5
Lab 03GC-MS48.997.82.8
Lab 04HPLC-MS50.8101.63.1
Lab 05GC-MS49.198.22.5
Lab 06HPLC-MS51.5103.03.8
Lab 07GC-MS48.597.02.9
Lab 08HPLC-MS50.5101.03.3
Lab 09GC-MS49.899.62.3
Lab 10HPLC-MS51.0102.03.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of similar compounds and are intended to serve as a guide for researchers.

Sample Preparation: Protein Precipitation
  • To a 1.0 mL aliquot of the plasma sample, add 10 µL of a surrogate standard working solution (e.g., 1-Chloro-4-methoxybenzene-d7 at 1 µg/mL).

  • Add 2.0 mL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the appropriate solvent (hexane for GC-MS or mobile phase for HPLC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes

  • Injection Mode: Splitless

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-300

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Gas Temperature: 300°C

  • Gas Flow: 5 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway where this compound could be utilized as a tracer.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma Sample precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute gcms GC-MS reconstitute->gcms Hexane hplcms HPLC-MS reconstitute->hplcms Mobile Phase quant Quantification gcms->quant hplcms->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound.

G cluster_drug Drug Metabolism cluster_pk Pharmacokinetics cluster_analysis Bioanalysis drug Drug-d4 metabolite Metabolite-d4 drug->metabolite CYP450 absorption Absorption drug->absorption distribution Distribution metabolite->distribution absorption->distribution excretion Excretion distribution->excretion sampling Blood/Urine Sampling distribution->sampling excretion->sampling quant LC-MS/MS Quantification sampling->quant

Caption: Conceptual pathway for tracing a deuterated drug's metabolism.

Navigating Precision: A Comparative Guide to Linearity and Recovery Studies of 1-Chloro-4-methoxybenzene-d4 in Semivolatile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of semivolatile organic compounds (SVOCs), the selection of an appropriate internal standard is a critical determinant of data quality. 1-Chloro-4-methoxybenzene-d4, a deuterated analog of the corresponding SVOC, is frequently employed as a surrogate or internal standard in gas chromatography-mass spectrometry (GC-MS) applications, notably within the framework of U.S. EPA Method 8270D. This guide provides an objective comparison of its expected performance characteristics against other commonly used deuterated internal standards, supported by a detailed experimental protocol for linearity and recovery studies.

Performance Comparison of Deuterated Internal Standards

The ideal internal standard co-elutes with the analyte of interest, exhibits similar chemical and physical properties, and is clearly distinguishable by the detector. Deuterated standards are considered the gold standard as their minor mass difference from the native analyte ensures similar behavior during extraction and analysis, while allowing for distinct mass spectrometric detection. The following table summarizes the typical performance expectations for this compound and two common alternatives in SVOC analysis.

Performance Metric This compound Acenaphthene-d10 Phenanthrene-d10
Typical Linearity Range 1 - 100 µg/mL1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.995≥ 0.995≥ 0.995
Mean Recovery (%) 70 - 130%70 - 130%70 - 130%
Relative Standard Deviation (%RSD) < 15%< 15%< 15%

Experimental Protocol: Linearity and Recovery Assessment

This protocol outlines a standardized procedure for evaluating the linearity and recovery of this compound as an internal standard in the analysis of a target SVOC.

1. Objective: To determine the linearity of the instrument response to this compound over a defined concentration range and to assess its recovery through a simulated sample preparation process.

2. Materials and Reagents:

  • This compound certified standard

  • Target SVOC analyte certified standard

  • High-purity solvent (e.g., dichloromethane)

  • Reagent water

  • Sodium sulfate, anhydrous, analytical grade

  • Glassware: volumetric flasks, pipettes, vials

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Preparation of Standard Solutions:

  • Stock Standard (1000 µg/mL): Prepare a stock solution of this compound in the chosen solvent.

  • Calibration Standards (1, 5, 10, 20, 50, 100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard. Each calibration standard should also contain the target SVOC analyte at a constant concentration.

4. Linearity Study:

  • Inject each calibration standard into the GC-MS system.

  • Record the peak area response for this compound and the target analyte.

  • Calculate the relative response factor (RRF) for each calibration level.

  • Plot a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration ratio.

  • Determine the correlation coefficient (r²) of the linear regression, which should be ≥ 0.995 for acceptable linearity.[1]

5. Recovery Study:

  • Prepare a set of at least three replicate fortified samples by spiking a known amount of this compound and the target analyte into a matrix blank (e.g., reagent water).

  • Process these samples through the entire analytical method, including extraction and concentration steps.

  • Analyze the processed samples by GC-MS.

  • Calculate the percent recovery of this compound in each replicate by comparing the measured concentration to the known spiked concentration.

  • The mean recovery should fall within the laboratory-established acceptance limits, which are often guided by EPA method recommendations (e.g., 70-130%).[2]

Visualizing the Workflow

The following diagram illustrates the key stages of a typical linearity and recovery study for an internal standard.

G Workflow for Linearity and Recovery Study cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation A Prepare Stock Standard of This compound B Prepare Serial Dilutions for Calibration Standards A->B D GC-MS Analysis of Calibration Standards B->D C Prepare Fortified Samples (Spiked Matrix Blanks) E Sample Extraction and Concentration of Fortified Samples C->E G Construct Calibration Curve and Determine Correlation Coefficient (r²) D->G F GC-MS Analysis of Processed Fortified Samples E->F H Calculate Percent Recovery for each Replicate F->H I Compare Results against Acceptance Criteria G->I H->I

Caption: A flowchart of the experimental workflow.

Logical Relationship of Performance Metrics

The interplay between linearity and recovery is fundamental to validating the performance of an internal standard. The following diagram illustrates this relationship.

G Relationship of Performance Metrics A Accurate Quantification D Precise and Reproducible Results A->D B Linearity (r² ≥ 0.995) B->A C Acceptable Recovery (e.g., 70-130%) C->A

Caption: Key metrics for internal standard validation.

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), of 1-Chloro-4-methoxybenzene-d4 and other commonly used deuterated internal standards in gas chromatography-mass spectrometry (GC-MS). The data presented here is essential for researchers and scientists in selecting the most appropriate internal standard for their quantitative analytical methods, particularly in the fields of environmental analysis, toxicology, and pharmaceutical development.

Performance Comparison of Deuterated Internal Standards

It is important to note that LOD and LOQ are highly dependent on the specific instrumentation, analytical method, and matrix effects.[1][2] Therefore, the values presented in the following table should be considered as representative estimates.

Deuterated Internal StandardAnalyte ClassTypical LODTypical LOQAnalytical MethodReference
This compound Chlorinated AromaticNot AvailableNot AvailableGC-MS-
Phenol-d6Phenols0.02 - 0.5 µg/LNot specifiedGC-MS[3]
Chrysene-d12PAHs0.12 µg/kg0.36 µg/kgGC-MS[4]
Benzo[a]pyrene-d12PAHs0.01 - 0.07 ng (on-column)Not specifiedGC-MS/MS[5]
PCB 101 (as internal standard)PCBsNot specified10 - 3000 ng/mLGC-MS[6]
Various PCB congenersPCBs3 - 19 fg (on-column)0.05 ng/mLGC-MS/MS[1][2]

fg: femtogram, ng: nanogram, µg: microgram, L: liter, kg: kilogram, mL: milliliter

Experimental Protocol for LOD and LOQ Determination

This section outlines a detailed methodology for determining the LOD and LOQ of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. This protocol is based on established guidelines for analytical method validation.[7][8]

Instrumentation and Materials
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a quadrupole mass analyzer.

  • GC Column: A non-polar or semi-polar capillary column suitable for the analysis of chlorinated aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents and Standards:

    • This compound (high purity)

    • High-purity solvent (e.g., dichloromethane (B109758) or hexane)

    • Helium carrier gas (99.999% purity)

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. For LOD/LOQ determination, prepare a set of at least seven replicate samples at a concentration estimated to be near the limit of detection (typically 1 to 5 times the expected LOD).

GC-MS Operating Conditions
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for this compound (quantifier and qualifier ions).

Data Acquisition and Analysis
  • Inject the seven replicate low-concentration standards.

  • Integrate the peak area of the quantifier ion for each replicate.

  • Calculate the standard deviation (SD) of the peak areas.

  • Determine the slope of the calibration curve from the analysis of the working standard solutions.

  • Calculate the LOD and LOQ using the following formulas:

    • LOD = 3.3 x (SD / Slope)

    • LOQ = 10 x (SD / Slope)

An alternative and widely accepted method is to determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 3 for the LOD and 10 for the LOQ.[9]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the determination of LOD and LOQ for this compound.

LOD_LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_calculation Calculation stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards (Calibration Curve & Low Concentration Replicates) stock->working gcms GC-MS Analysis (SIM Mode) working->gcms integrate Integrate Peak Areas gcms->integrate calculate_sd Calculate Standard Deviation (Low Concentration Replicates) integrate->calculate_sd determine_slope Determine Calibration Curve Slope integrate->determine_slope calculate_lod Calculate LOD (3.3 x SD / Slope) calculate_sd->calculate_lod calculate_loq Calculate LOQ (10 x SD / Slope) calculate_sd->calculate_loq determine_slope->calculate_lod determine_slope->calculate_loq

Caption: Experimental workflow for LOD and LOQ determination.

Signaling_Pathway_Concept cluster_input Input Parameters cluster_output Calculated Limits SD Standard Deviation (SD) of Low Concentration Replicates LOD Limit of Detection (LOD) SD->LOD x 3.3 / Slope LOQ Limit of Quantification (LOQ) SD->LOQ x 10 / Slope Slope Slope of Calibration Curve

Caption: Logical relationship for LOD and LOQ calculation.

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to Cross-Validation with 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are non-negotiable. In the realm of quantitative analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the choice of an internal standard is a pivotal decision that directly impacts data quality. This guide provides an objective comparison of analytical method performance when utilizing a stable isotope-labeled internal standard (SIL-IS), specifically 1-Chloro-4-methoxybenzene-d4, versus other alternatives like structural analogs or external standards.

The use of an appropriate internal standard is crucial for correcting variations that can occur during sample preparation, injection, and analysis.[1] A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest.[2] This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any potential variability.[3]

Performance Comparison: The Deuterated Advantage

The primary benefit of using a deuterated internal standard like this compound is its ability to co-elute with the non-labeled analyte, thereby experiencing the same matrix effects.[4] Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS and GC-MS analyses. A deuterated internal standard effectively normalizes these effects, leading to superior accuracy and precision.[5]

While specific cross-validation data for analytical methods using this compound is not extensively published, the following tables present a summary of expected performance characteristics based on validated methods for structurally similar aromatic and chlorinated compounds. These tables illustrate the typical improvements observed when a deuterated internal standard is employed compared to a structural analog or an external standard method.

Table 1: Comparison of Key Validation Parameters for a GC-MS Method

Validation ParameterMethod with this compound (IS)Method with Structural Analog (IS)External Standard Method
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.990
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Precision (%RSD) < 5%< 10%< 15%
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mL1.0 ng/mL
Matrix Effect (%CV) < 5%< 15%Not compensated

Table 2: Comparison of Key Validation Parameters for an LC-MS/MS Method

Validation ParameterMethod with this compound (IS)Method with Structural Analog (IS)External Standard Method
Linearity (r²) ≥ 0.999≥ 0.997≥ 0.992
Accuracy (% Recovery) 97 - 103%92 - 108%88 - 112%
Precision (%RSD) < 3%< 8%< 12%
Limit of Quantification (LOQ) 0.05 ng/mL0.2 ng/mL0.5 ng/mL
Matrix Effect (%CV) < 4%< 12%Not compensated

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis that can be adapted for the quantification of 1-Chloro-4-methoxybenzene using its deuterated analog as an internal standard.

GC-MS Method for the Quantification of 1-Chloro-4-methoxybenzene

This method is suitable for the analysis of volatile and semi-volatile compounds like 1-Chloro-4-methoxybenzene in various matrices.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

2. Reagents:

  • Helium (carrier gas, 99.999% purity).

  • 1-Chloro-4-methoxybenzene analytical standard.

  • This compound internal standard.

  • Organic solvent for extraction and dilution (e.g., dichloromethane, hexane).

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program: Initial 60 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-200.

4. Sample Preparation:

  • Spike a known amount of the sample with a fixed concentration of this compound internal standard solution.

  • Perform liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

5. Calibration and Quantification:

  • Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the analyte in the samples using the calibration curve.

LC-MS/MS Method for the Quantification of 1-Chloro-4-methoxybenzene

This method is ideal for achieving high sensitivity and specificity in complex matrices.

1. Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

2. Reagents:

  • Acetonitrile (LC-MS grade).

  • Water with 0.1% formic acid (LC-MS grade).

  • 1-Chloro-4-methoxybenzene analytical standard.

  • This compound internal standard.

3. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • 1-Chloro-4-methoxybenzene: Q1/Q3 (e.g., 143.0 -> 128.0)

    • This compound: Q1/Q3 (e.g., 147.0 -> 132.0)

4. Sample Preparation:

  • Spike a known amount of the sample with a fixed concentration of this compound internal standard solution.

  • Perform protein precipitation (for biological samples) followed by solid-phase extraction.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.

5. Calibration and Quantification:

  • Follow the same procedure as for the GC-MS method, using the peak area ratios from the MRM chromatograms.

Visualizing the Workflow and Rationale

To further clarify the experimental and logical processes, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with This compound (IS) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate Inject Injection into GC-MS or LC-MS/MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Calculate Calculate Area Ratio Integrate->Calculate Calibrate Quantify using Calibration Curve Calculate->Calibrate Result Result Calibrate->Result

Caption: A typical workflow for quantitative analysis using an internal standard.

logical_relationship Analyte 1-Chloro-4-methoxybenzene (Analyte) Method Analytical Method (Extraction, Chromatography, Ionization) Analyte->Method IS This compound (Internal Standard) IS->Method Ratio Peak Area Ratio (Analyte / IS) Method->Ratio Variability Sources of Variability (e.g., Matrix Effects, Injection Volume) Variability->Method Result Accurate & Precise Quantification Ratio->Result Compensates for Variability

Caption: Rationale for using a deuterated internal standard for accurate quantification.

References

A Researcher's Guide to Certified Reference Materials for 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of quantitative analysis is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methods, particularly in mass spectrometry, to correct for variability in sample preparation and instrument response. 1-Chloro-4-methoxybenzene-d4 (also known as 4-Chloroanisole-d4) serves as an ideal internal standard for the quantification of its non-labeled counterpart, a potential impurity or metabolite. This guide provides a comparative overview of available reference materials and details a typical experimental protocol for its use.

Comparing Reference Material Grades

Choosing the appropriate reference material is a critical decision that directly impacts data quality. A Certified Reference Material (CRM) manufactured under an ISO 17034 quality system provides the highest level of accuracy and traceability, whereas a standard-grade analytical standard may offer a more cost-effective option for less stringent applications. The primary distinction lies in the certification, characterization, and documentation provided.

Currently, this compound as a CRM is available from providers such as LGC Standards and its subsidiary Toronto Research Chemicals (TRC).[1][2] A direct comparison with other CRMs is challenging due to limited market availability. However, we can objectively compare the specifications of a typical CRM against a lower-grade analytical standard to highlight the key performance differences.

Table 1: Comparison of Reference Material Specifications

FeatureCertified Reference Material (CRM) (e.g., LGC/TRC)Standard Analytical Grade (Hypothetical Alternative)
Product Name 4-Chloroanisole-2,3,5,6-d4This compound
CAS Number 1219804-86-0[1]1219804-86-0
Format Provided as a solution in a specified solvent (e.g., Methanol)Typically supplied as a neat solid (powder)
Certified Concentration Yes, with stated uncertainty (e.g., 100.0 µg/mL ± 2.0 µg/mL)Not certified; requires user to prepare and validate
Isotopic Purity Specified and certified (e.g., ≥99% deuterated)Often unspecified or provided as a typical, non-guaranteed value
Chemical Purity Certified (e.g., ≥99.5%)Typically lower and not certified (e.g., >98%)
Traceability Traceable to NIST or other National Metrology InstitutesNot traceable
Certificate of Analysis Comprehensive, ISO 17034 compliant, includes all certified valuesBasic, confirms identity and approximate purity
Use Case Quantitative analysis (e.g., clinical trials, environmental monitoring)Qualitative identification, method development

The Role of an Internal Standard in Quantitative Analysis

The fundamental purpose of using a deuterated internal standard like this compound is to ensure accurate quantification of the target analyte (1-Chloro-4-methoxybenzene) by correcting for variations during the analytical process. The standard is added at a known concentration to all samples, calibrators, and quality controls. Because the deuterated standard is chemically identical to the analyte, it behaves similarly during extraction, derivatization, and injection. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the instrument can distinguish between the analyte and the standard based on their mass difference, and the ratio of their responses is used for calculation, ensuring high precision and accuracy.[3]

G Diagram 1: Role of Deuterated Internal Standard cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological or Environmental Sample Spike Spike with Known Amount of This compound (IS) Sample->Spike Extract Extraction / Cleanup Spike->Extract LC LC Separation Extract->LC MS Mass Spectrometry Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Generate Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve FinalConc Determine Analyte Concentration in Original Sample CalCurve->FinalConc G Diagram 2: Analytical Workflow A Prepare Standards (Calibrators & IS) B Spike Samples and Calibrators with Internal Standard (IS) A->B C Purge and Trap Concentrator B->C D GC Separation C->D E MS Detection (SIM Mode) D->E F Data Processing: Calculate Peak Area Ratios (Analyte/IS) E->F G Quantify using Calibration Curve F->G

References

Safety Operating Guide

Navigating the Disposal of 1-Chloro-4-methoxybenzene-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Chloro-4-methoxybenzene-d4 is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to observe the following safety precautions. While specific data for the deuterated compound is limited, the safety profile is expected to be consistent with that of 1-Chloro-4-methoxybenzene.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)[1]

  • Safety goggles or a face shield[1]

  • A laboratory coat[1]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

  • Avoid contact with skin and eyes.[2][3]

  • Wash hands thoroughly after handling the substance.[4][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

Spill Management: In the event of a spill:

  • Remove all sources of ignition as the substance is a combustible liquid.[2][5]

  • Ventilate the area.[2]

  • Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[1][2]

  • Collect the absorbed material into a sealed and properly labeled container for disposal.[1][6]

  • Do not allow the chemical to enter drains or waterways.[1][2]

Hazard and Physical Property Summary

The following table summarizes key data for 1-Chloro-4-methoxybenzene, which should be considered representative for the d4 isotopologue in the context of safe disposal.

PropertyDataCitation
Physical State Liquid[2]
Appearance Light yellow or yellow[2]
Boiling Point 198 - 202 °C @ 760 mmHg[2]
Flash Point 78 °C (172.4 °F)[2]
Hazards Harmful if swallowed, in contact with skin, or if inhaled.[3][7] Combustible liquid.[5]
Hazardous Decomposition Hydrogen chloride, carbon monoxide, carbon dioxide, toxic fumes and gases.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.

1. Waste Segregation:

  • Due to its classification as a halogenated organic compound, this compound waste must be segregated from other waste streams, particularly non-hazardous waste.[1]

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents.[2]

2. Containerization and Labeling:

  • Use a chemically compatible, leak-proof container for waste accumulation.[1]

  • The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Include the date of waste accumulation on the label.[1]

3. Temporary Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

  • The storage area should be away from sources of ignition and incompatible materials.[2][5]

4. Institutional Coordination and Disposal:

  • The most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[1] They will provide specific guidance based on local, state, and federal regulations.

  • The EHS department will coordinate with a licensed hazardous waste disposal vendor for the final collection and disposal of the chemical waste.[1] This is not a substance that can be disposed of down the drain or in regular trash.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the waste mixed with other chemical waste? A->B C Segregate into a dedicated halogenated organic waste container. B->C No D Characterize the entire waste mixture with EHS. B->D Yes E Label the container with: 'Hazardous Waste' 'this compound' Accumulation Start Date C->E D->E F Store the sealed container in a designated, well-ventilated, and secure area. E->F G Contact the Environmental Health & Safety (EHS) department for pickup and disposal. F->G H End: Waste properly disposed of by a licensed vendor. G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Chloro-4-methoxybenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Chloro-4-methoxybenzene-d4 in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Profile and Hazards

Hazard ClassificationDescription
Physical Hazards Combustible liquid.[2][3] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.[1][3]
Health Hazards May cause eye, skin, and respiratory tract irritation.[1][4] Harmful if swallowed, in contact with skin, or if inhaled.[5] May cause central nervous system depression at high concentrations.[1]
Environmental Hazards Should not be released into the environment.[2][6] Runoff from fire control or dilution water may cause pollution.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety goggles or glasses with side shields.[7] A face shield may be necessary if there is a splash potential.[7]Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8] A lab coat or chemical-resistant apron is also required.[8]Gloves should be inspected before use and disposed of properly after handling the chemical.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if irritation is experienced.[2][6]To be used in a well-ventilated area, preferably within a chemical fume hood.[8]

Experimental Protocol: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing the risks associated with this compound.

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for 1-Chloro-4-methoxybenzene.

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood and other ventilation systems are functioning correctly.

  • Locate the nearest eyewash station and safety shower before beginning work.[1][6]

  • Prepare a spill kit with inert absorbent materials like vermiculite, sand, or earth.[1][8]

2. Handling:

  • Conduct all handling of this compound within a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Use spark-proof tools and keep the chemical away from heat, sparks, and open flames.[1]

  • Wash hands thoroughly after handling the chemical.[6]

3. Storage:

  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep it away from incompatible substances such as strong oxidizing agents.[1]

  • The storage area should be secure and clearly labeled.

4. Disposal Plan:

  • Due to its chlorinated nature, this compound should be treated as hazardous waste.[8]

  • Waste Segregation: Do not mix this chemical waste with other non-hazardous waste streams.[8]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container.

  • Solid Waste: Contaminated solid waste, such as gloves and absorbent materials, should be collected in a separate, labeled hazardous waste container.[9]

  • Disposal: Dispose of all waste in accordance with federal, state, and local regulations through a licensed hazardous waste disposal vendor.[1][8] Do not dispose of it down the drain.[8]

Below is a diagram illustrating the safe handling workflow for this compound.

prep Preparation review_sds Review SDS prep->review_sds don_ppe Don PPE prep->don_ppe check_hood Check Fume Hood prep->check_hood spill_kit Ready Spill Kit prep->spill_kit handling Handling review_sds->handling don_ppe->handling check_hood->handling spill_kit->handling in_hood Work in Fume Hood handling->in_hood avoid_contact Avoid Contact handling->avoid_contact no_ignition No Ignition Sources handling->no_ignition wash_hands Wash Hands handling->wash_hands storage Storage in_hood->storage avoid_contact->storage no_ignition->storage wash_hands->storage closed_container Tightly Closed Container storage->closed_container cool_dry Cool, Dry, Ventilated storage->cool_dry away_incompatible Away from Incompatibles storage->away_incompatible disposal Disposal closed_container->disposal cool_dry->disposal away_incompatible->disposal hazardous_waste Treat as Hazardous Waste disposal->hazardous_waste segregate Segregate Waste disposal->segregate licensed_vendor Licensed Vendor Disposal disposal->licensed_vendor

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.